PKZ18
Description
Properties
Molecular Formula |
C22H26N2O3S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(1S,2R,3S,4R)-3-[[5-methyl-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C22H26N2O3S/c1-11(2)13-4-6-14(7-5-13)19-12(3)28-22(23-19)24-20(25)17-15-8-9-16(10-15)18(17)21(26)27/h4-7,11,15-18H,8-10H2,1-3H3,(H,26,27)(H,23,24,25)/t15-,16+,17+,18-/m1/s1 |
InChI Key |
HWHYSSATNZEECJ-VSZNYVQBSA-N |
SMILES |
CC1=C(N=C(S1)NC(=O)C2C3CCC(C3)C2C(=O)O)C4=CC=C(C=C4)C(C)C |
Isomeric SMILES |
CC1=C(N=C(S1)NC(=O)[C@H]2[C@@H]3CC[C@@H](C3)[C@H]2C(=O)O)C4=CC=C(C=C4)C(C)C |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2C3CCC(C3)C2C(=O)O)C4=CC=C(C=C4)C(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PKZ18; PKZ 18; PKZ-18 |
Origin of Product |
United States |
Foundational & Exploratory
PKZ18 as a T-box Riboswitch Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This necessitates the exploration of novel antibacterial agents that act on underexploited cellular targets. One such promising target is the T-box riboswitch, a highly conserved, structured RNA element found predominantly in the 5' untranslated region (5'-UTR) of essential genes in Gram-positive bacteria.[1][2] T-box riboswitches regulate the expression of genes involved in amino acid metabolism, including aminoacyl-tRNA synthetases, by directly sensing the aminoacylation status of transfer RNA (tRNA).[1] PKZ18 is a novel small molecule antibiotic that has been identified as an inhibitor of the T-box riboswitch mechanism, demonstrating a unique mode of action with the potential to circumvent existing resistance mechanisms.[1][3]
This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing its mechanism of action and characterization workflow.
Mechanism of Action
The T-box riboswitch functions as a molecular switch, controlling transcription of downstream genes. In the absence of a sufficient supply of a specific amino acid, the corresponding uncharged tRNA binds to the T-box leader RNA. This binding event, which involves a codon-anticodon-like interaction within the specifier loop of stem I, stabilizes an antiterminator structure, allowing transcription to proceed.[1] Conversely, when the amino acid is abundant, the charged tRNA cannot effectively bind and stabilize the antiterminator, leading to the formation of a terminator hairpin and subsequent premature transcription termination.
This compound exerts its inhibitory effect by directly targeting the specifier loop of the T-box riboswitch.[1][3] By binding to this critical region, this compound prevents the codon-anticodon interaction necessary for the binding of uncharged tRNA.[1][3] This disruption of the tRNA-riboswitch interaction favors the formation of the terminator structure, leading to the cessation of transcription of essential genes and ultimately inhibiting bacterial growth.[1] A key advantage of this mechanism is that this compound targets multiple T-box riboswitches within a single bacterium, making the development of resistance statistically less likely.[4]
References
- 1. A Riboswitch-Driven Era of New Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Antibiotics Inhibiting tRNA-Regulated Gene Expression Is a Viable Strategy for Targeting Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting Gene Transcription Prevents Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The T-Box Riboswitch: A Novel Target for the Synthetic Antibiotic PKZ18
A Technical Whitepaper on the Discovery, Mechanism, and Synthesis of a New Class of Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This necessitates the exploration of novel antibacterial agents that operate via unique mechanisms of action. This whitepaper details the discovery, synthesis, and mechanism of PKZ18, a synthetic antibiotic that targets the T-box riboswitch, a highly conserved regulatory element in Gram-positive bacteria. By binding to the specifier loop of the T-box, this compound disrupts the transcription of essential genes, leading to bacterial growth inhibition. This document provides a comprehensive overview of the quantitative data supporting the efficacy of this compound and its analogs, detailed experimental protocols for key biological assays, and visualizations of the underlying molecular pathways and experimental workflows.
Introduction
The T-box regulatory mechanism is a unique tRNA-responsive transcriptional control system found exclusively in many Gram-positive bacteria, including notorious pathogens like Staphylococcus aureus and Enterococcus faecalis. This system regulates the expression of a suite of genes involved in amino acid metabolism and transport. The discovery of small molecules that can modulate this intricate RNA-based regulatory network opens a new frontier in the development of targeted antibacterial therapies. This compound and its derivatives represent a promising new class of antibiotics that exploit this novel target, offering a potential solution to the growing problem of drug resistance.[1][2]
Discovery of this compound
This compound was identified through a computational drug discovery effort that screened a large library of small molecules for their ability to bind to the specifier loop of the T-box leader sequence. This initial in silico screening was followed by in vitro and in vivo validation to confirm the antibacterial activity of the lead compounds. The parent compound, this compound, demonstrated significant inhibitory activity against a range of Gram-positive bacteria.
Mechanism of Action: Targeting the T-Box Riboswitch
The T-box leader is an RNA element located in the 5' untranslated region of its target mRNA. It functions as a riboswitch, sensing the aminoacylation status of a specific tRNA to control transcription elongation.
-
In the absence of sufficient charged tRNA (amino acid starvation): An uncharged tRNA binds to the T-box leader. This interaction stabilizes an antiterminator structure, allowing RNA polymerase to transcribe the downstream gene.
-
In the presence of sufficient charged tRNA (amino acid abundance): The charged tRNA does not bind effectively to the T-box. This allows a thermodynamically more stable terminator hairpin to form, leading to premature transcription termination.
This compound exerts its antibiotic effect by binding to the highly conserved specifier loop within the Stem I region of the T-box. This binding event disrupts the natural interaction between the T-box and its cognate tRNA, even in the absence of charged tRNA. This interference prevents the formation of the antiterminator structure, favoring the terminator conformation and thereby inhibiting the expression of essential genes.[2]
Signaling Pathway of T-Box Regulation and this compound Inhibition
References
The Inhibitory Effect of PKZ18 on Aminoacyl-tRNA Synthetase Gene Expression: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical examination of the mechanism by which the novel antibiotic compound PKZ18, and its analog this compound-22, modulate the expression of aminoacyl-tRNA synthetase (aaRS) genes in Gram-positive bacteria, with a particular focus on Methicillin-Resistant Staphylococcus aureus (MRSA).
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The relentless evolution of resistance mechanisms necessitates the discovery and development of novel antibacterial agents with unique modes of action. Aminoacyl-tRNA synthetases (aaRSs), essential enzymes that catalyze the attachment of the correct amino acid to its corresponding tRNA molecule, have long been recognized as attractive targets for antimicrobial drug development. Their inhibition disrupts protein synthesis, leading to bacterial growth arrest or cell death.
This compound is a novel small-molecule antibiotic that, along with its analogs, has demonstrated significant activity against a range of Gram-positive pathogens.[1][2] Unlike conventional antibiotics that directly target a single enzyme, this compound employs a more sophisticated mechanism of action by targeting a conserved RNA regulatory element known as the T-box. This riboswitch-like structure is found in the 5' untranslated region (UTR) of numerous genes involved in amino acid metabolism, including a significant number of aaRS genes.[3][4] By interfering with this regulatory system, this compound and its derivatives can simultaneously downregulate the expression of multiple aaRS genes, presenting a multi-pronged attack that is less susceptible to the development of resistance.[1]
This whitepaper will provide a detailed overview of the molecular mechanism of this compound, present quantitative data on its effects on aaRS gene expression, outline the experimental protocols used to generate this data, and provide visual representations of the key pathways and workflows.
Mechanism of Action: Targeting the T-box Riboswitch
The primary mechanism of action of this compound and its analogs is the disruption of the T-box regulatory system, a riboswitch-like element that controls the transcription of downstream genes in response to the availability of uncharged tRNA.
The T-box Regulatory Mechanism
In Gram-positive bacteria, the expression of many aaRS genes and other genes related to amino acid metabolism is regulated by a T-box element in the 5' UTR of their mRNA. This regulatory system allows the bacterium to sense the levels of aminoacylated ("charged") versus unaminoacylated ("uncharged") tRNA and adjust the expression of relevant genes accordingly.
The key components of the T-box mechanism are:
-
Stem I and the Specifier Loop: This region of the T-box contains a three-nucleotide "specifier codon" that is complementary to the anticodon of a specific tRNA.
-
The Antiterminator and Terminator Structures: The T-box can fold into two mutually exclusive secondary structures: a terminator hairpin, which leads to premature transcription termination, or an antiterminator hairpin, which allows transcription to proceed.
-
Uncharged tRNA: When a specific amino acid is scarce, the corresponding uncharged tRNA accumulates. This uncharged tRNA can bind to the T-box.
The regulatory process unfolds as follows:
-
Sensing Low Amino Acid Levels: When an amino acid is in short supply, the concentration of its cognate uncharged tRNA increases.
-
tRNA Binding and Antiterminator Formation: The uncharged tRNA binds to the T-box. This interaction is initiated by the base pairing of the tRNA's anticodon with the specifier codon in Stem I. A second interaction between the acceptor end of the uncharged tRNA and the antiterminator sequence stabilizes the antiterminator structure.
-
Transcription Elongation: The formation of the antiterminator prevents the formation of the terminator hairpin, allowing RNA polymerase to transcribe the full-length mRNA, including the downstream aaRS gene.
-
Sensing Sufficient Amino Acid Levels: When there is an ample supply of a particular amino acid, the corresponding tRNA is predominantly in its charged (aminoacylated) form. Charged tRNA can still bind to the specifier loop via the codon-anticodon interaction, but it cannot stabilize the antiterminator structure.
-
Terminator Formation and Transcription Termination: Without the stabilizing influence of uncharged tRNA, the thermodynamically more stable terminator hairpin forms, causing RNA polymerase to dissociate from the DNA template and prematurely terminate transcription.
This compound's Mode of Intervention
This compound and its analog this compound-22 directly interfere with this elegant regulatory mechanism. These small molecules bind to the specifier loop region of Stem I within the T-box.[4] This binding event physically obstructs the codon-anticodon interaction between the tRNA and the mRNA. By preventing the binding of uncharged tRNA to the T-box, this compound effectively mimics a state of amino acid sufficiency, even when uncharged tRNA is abundant. This leads to the preferential formation of the terminator hairpin and, consequently, the premature termination of transcription of the associated aaRS gene.[2]
The multi-target nature of this compound is a key advantage. Since the T-box regulatory element is conserved across numerous genes, a single compound can simultaneously downregulate the expression of multiple aaRSs and other essential metabolic genes.[1][5] This broad-spectrum activity against multiple essential targets is believed to contribute to the observed low frequency of resistance development.[1]
Quantitative Data: The Effect of this compound-22 on aaRS Gene Expression in MRSA
The impact of the this compound analog, this compound-22, on the expression of T-box-regulated genes in MRSA has been quantified using RNA sequencing. The following table summarizes the relative transcriptional read-through of 12 T-box controlled genes in MRSA when treated with 4 µg/mL and 8 µg/mL of this compound-22, normalized to untreated samples. A value less than 1 indicates a reduction in gene expression.
| Gene | Function | Relative Read-through (4 µg/mL this compound-22) | Relative Read-through (8 µg/mL this compound-22) |
| alaS | Alanyl-tRNA synthetase | ~1.0 | ~0.8 |
| cysS | Cysteinyl-tRNA synthetase | ~1.0 | ~0.75 |
| glyS | Glycyl-tRNA synthetase | ~0.6 | ~0.4 |
| hisS | Histidyl-tRNA synthetase | ~1.0 | ~1.0 |
| ileS | Isoleucyl-tRNA synthetase | ~0.5 | ~0.3 |
| leuS | Leucyl-tRNA synthetase | ~0.7 | ~0.5 |
| pheT | Phenylalanyl-tRNA synthetase | ~0.8 | ~0.6 |
| proS | Prolyl-tRNA synthetase | ~1.0 | ~1.0 |
| serS | Seryl-tRNA synthetase | ~0.7 | ~0.5 |
| thrS | Threonyl-tRNA synthetase | ~0.6 | ~0.4 |
| tyrS | Tyrosyl-tRNA synthetase | ~0.5 | ~0.3 |
| valS | Valyl-tRNA synthetase | ~0.6 | ~0.4 |
Data is estimated from the graphical representation in Väre et al., 2021.[4]
As the data indicates, this compound-22 significantly reduces the expression of 8 out of the 12 T-box controlled genes in MRSA in a dose-dependent manner.[4] The expression of genes for glycine, isoleucine, leucine, serine, threonine, tyrosine, and valine tRNA synthetases were all substantially reduced.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to evaluate the effect of this compound and its analogs on aaRS gene expression.
RNA Sequencing (RNA-Seq) for Transcriptome Analysis
This protocol outlines the steps for analyzing the global changes in gene expression in MRSA following treatment with this compound-22.
-
Bacterial Culture and Treatment:
-
Grow MRSA cultures to mid-logarithmic phase (OD600 of ~0.5) in appropriate media (e.g., Tryptic Soy Broth).
-
Introduce this compound-22 at the desired concentrations (e.g., 4 µg/mL and 8 µg/mL) and an untreated control.
-
Incubate the cultures for a defined period (e.g., 3 hours) at 37°C with shaking.
-
-
RNA Extraction and Purification:
-
Harvest bacterial cells by centrifugation.
-
Lyse the cells using a combination of enzymatic (e.g., lysostaphin) and mechanical (e.g., bead beating) methods to ensure efficient cell wall disruption.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the purified RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
-
Ribosomal RNA (rRNA) Depletion:
-
Deplete the abundant rRNA from the total RNA samples using a commercially available kit (e.g., MICROBExpress Kit, Ambion) to enrich for mRNA.
-
-
cDNA Library Preparation and Sequencing:
-
Fragment the enriched mRNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers.
-
Synthesize the second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the cDNA library by PCR.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference MRSA genome.
-
Quantify the expression level of each gene by counting the number of reads that map to it.
-
Normalize the read counts to account for differences in sequencing depth and gene length.
-
Identify differentially expressed genes between the treated and untreated samples.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation
This protocol is used to validate the results obtained from RNA-seq for specific aaRS genes.
-
RNA Extraction and cDNA Synthesis:
-
Extract and purify total RNA from treated and untreated MRSA cultures as described in the RNA-seq protocol.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers.
-
-
Primer Design:
-
Design primers specific to the 5' UTR (T-box region) and the open reading frame (ORF) of the target aaRS genes.
-
Design primers for a housekeeping gene (e.g., 16S rRNA) to be used as an internal control for normalization.
-
-
Real-Time PCR:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green master mix.
-
Perform the qPCR using a real-time PCR system with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative transcriptional read-through by comparing the expression of the ORF to the 5' UTR.
-
Visualizations
Signaling Pathway: T-box Regulation and this compound Inhibition
Caption: T-box regulation and this compound's inhibitory mechanism.
Experimental Workflow: Assessing this compound's Impact on aaRS Gene Expression
Caption: Experimental workflow for analyzing this compound's effect on gene expression.
Conclusion
This compound and its analogs represent a promising new class of antibiotics that target a fundamental gene regulatory mechanism in Gram-positive bacteria. By inhibiting the T-box riboswitch, these compounds can simultaneously downregulate the expression of multiple aminoacyl-tRNA synthetase genes, leading to a potent antibacterial effect. The quantitative data from RNA sequencing clearly demonstrates the significant reduction in the expression of several key aaRS genes in MRSA upon treatment with this compound-22. The multi-targeting nature of this approach is a significant advantage, as it is likely to slow the emergence of resistant strains. The detailed experimental protocols provided herein offer a roadmap for researchers seeking to further investigate the effects of this compound and other T-box inhibitors. The continued exploration of this novel mechanism of action holds great promise for the development of the next generation of antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. frizbiochem.de [frizbiochem.de]
- 2. Small-Molecule Antibiotics Inhibiting tRNA-Regulated Gene Expression Is a Viable Strategy for Targeting Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RNA-Seq Reveals Differential Gene Expression in Staphylococcus aureus with Single-Nucleotide Resolution | PLOS One [journals.plos.org]
- 4. Frontiers | RNA-Seq-based transcriptome analysis of methicillin-resistant Staphylococcus aureus growth inhibition by propionate [frontiersin.org]
- 5. RNA-Seq-based transcriptome analysis of methicillin-resistant Staphylococcus aureus growth inhibition by propionate - PMC [pmc.ncbi.nlm.nih.gov]
The Novelty of PKZ18: A Paradigm Shift in Antibiotic Therapy
An In-depth Technical Guide on a New Class of Riboswitch-Targeting Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antibiotic resistance necessitates the exploration of novel therapeutic agents that act on unconventional bacterial targets. PKZ18 and its analogs represent a promising new class of antibiotics that diverge significantly from traditional bactericidal and bacteriostatic agents. This technical guide provides a comprehensive overview of the innovative mechanism of action of this compound, its advantages over conventional antibiotics, and detailed experimental methodologies for its evaluation.
Executive Summary
Traditional antibiotics primarily target fundamental bacterial processes such as cell wall synthesis, protein synthesis, and DNA replication. This focused pressure on a limited number of targets has inevitably led to the selection and proliferation of resistant strains. This compound, in contrast, employs a novel strategy by targeting the T-box riboswitch , a highly conserved RNA regulatory element found exclusively in Gram-positive bacteria.[1][2][3] This mechanism disrupts the expression of multiple essential genes simultaneously, presenting a multi-pronged attack that significantly lowers the probability of resistance development.[2][4] This document will elucidate the unique mechanism of this compound, present comparative data on its efficacy and resistance profile, and provide detailed protocols for key experimental assays.
The Novel Mechanism of Action: Targeting the T-box Riboswitch
The cornerstone of this compound's novelty lies in its unique molecular target. Unlike traditional antibiotics that inhibit protein targets, this compound is a small molecule that binds to a functional RNA structure.
The T-box Mechanism
The T-box is a riboswitch-like gene regulator located in the 5' untranslated region (UTR) of numerous essential genes in Gram-positive bacteria, particularly those involved in amino acid metabolism and transport.[1][3] Its function is to sense the aminoacylation status of transfer RNA (tRNA) and accordingly regulate the transcription of downstream genes.
-
In the absence of charged tRNA (amino acid starvation): An uncharged tRNA molecule binds to the T-box. This binding event, which involves a codon-anticodon-like interaction, stabilizes an antiterminator hairpin structure in the mRNA. This conformation allows RNA polymerase to proceed with transcription of the essential gene.
-
In the presence of charged tRNA (amino acid sufficiency): Aminoacylated tRNA cannot effectively bind and stabilize the antiterminator structure. Consequently, a more thermodynamically stable terminator hairpin forms, leading to premature transcription termination.
This compound's Mode of Intervention
This compound and its analogs selectively target the "specifier loop" of Stem I within the T-box structure.[1][5] By binding to this critical region, this compound prevents the codon-anticodon interaction required for uncharged tRNA to bind and stabilize the antiterminator hairpin.[1] This interference forces the T-box into a terminator conformation, effectively shutting down the expression of multiple essential genes simultaneously.[1][4]
Figure 1: Mechanism of T-box riboswitch regulation and this compound intervention.
Advantages of this compound Over Traditional Antibiotics
The unique mechanism of this compound confers several significant advantages over conventional antibiotics.
Multi-Target Action and Reduced Resistance Potential
Traditional antibiotics typically have a single molecular target. This allows bacteria to develop resistance through a single point mutation in the target gene. In contrast, this compound simultaneously downregulates the expression of 6 to 20 essential genes controlled by the T-box mechanism.[2] For a bacterium to develop resistance to this compound, it would need to acquire mutations in all of these T-box regulatory elements simultaneously, an event that is statistically highly improbable.[2]
Efficacy Against Drug-Resistant Strains and Biofilms
This compound has demonstrated activity against a range of Gram-positive bacteria, including clinically important resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[4] Furthermore, this compound and its analogs have shown significant efficacy in eradicating biofilms, which are notoriously difficult to treat with conventional antibiotics.[2] For instance, this compound has been reported to be over 7-fold more effective than vancomycin in killing MRSA biofilms.[2]
Synergy with Existing Antibiotics
Analogs of this compound have been shown to act synergistically with aminoglycoside antibiotics.[6] This combination can enhance the efficacy of both drugs, potentially allowing for lower doses and reducing the risk of toxicity associated with aminoglycosides.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the performance of this compound and its analog, this compound-22, to traditional antibiotics.
Table 1: Minimum Inhibitory Concentrations (MICs)
| Organism | This compound (µg/mL) | Traditional Antibiotics (µg/mL) |
| Bacillus subtilis | 32 | - |
| Staphylococcus aureus | 64 | - |
| Enterococcus faecalis | 32 | - |
| Streptococcus pyogenes | 16 | - |
| Streptococcus agalactiae | 32 | - |
| Streptococcus pneumoniae | 16 | - |
| Streptococcus mutans | 125 | - |
| MRSA (clinical isolate) | 64 | Vancomycin: >1024 (in biofilm) |
Data compiled from multiple sources.[2][4]
Table 2: Spontaneous Resistance Frequency
| Compound | Organism | Resistance Frequency |
| This compound-22 | MRSA | 5.6 x 10⁻¹² |
| Gentamicin | MRSA | 1.6 x 10⁻⁷ |
Data for this compound-22 at MIC and Gentamicin at 20x MIC.[4]
Table 3: Cytotoxicity
| Compound | Cell Line | Observation |
| This compound | Eukaryotic cells | Moderately cytotoxic at MIC |
| This compound-22 | Human cells in culture | Toxicity observed at 2- to 4-fold higher concentrations than the MIC |
Data compiled from multiple sources.[1][4]
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method.
Figure 2: Workflow for MIC determination.
-
Bacterial Culture Preparation: Streak the desired Gram-positive bacterial strain on an appropriate agar plate and incubate overnight at 37°C. Select a single colony and inoculate it into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate at 37°C with shaking until the culture reaches the exponential growth phase.
-
Inoculum Standardization: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Antibiotic Dilution Series: Prepare a two-fold serial dilution of this compound and comparator antibiotics in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculation: Dilute the standardized bacterial suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
Result Interpretation: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Cytotoxicity Assay
This protocol outlines the assessment of this compound's toxicity to eukaryotic cells.
-
Cell Culture: Culture human lung epithelial cells (A549) and murine macrophages (J774.16) in appropriate media and conditions (e.g., DMEM with 10% FBS at 37°C in a 5% CO₂ incubator).
-
Cell Seeding: Seed the cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Compound Exposure: After cell adherence, replace the medium with fresh medium containing serial dilutions of this compound or its analogs. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells with the compounds for 48 to 72 hours.
-
Viability Assessment: Assess cell viability using a suitable method, such as the alamarBlue assay (measuring metabolic activity) or trypan blue exclusion (measuring membrane integrity).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Biofilm Inhibition and Eradication Assay
This protocol describes the evaluation of this compound's effect on bacterial biofilms.
Figure 3: Workflow for biofilm inhibition and eradication assays.
-
Biofilm Formation: Grow a bacterial culture to the exponential phase and dilute it in a suitable medium (e.g., TSB with 1% glucose). Add 200 µL of the diluted culture to the wells of a 96-well flat-bottom plate.
-
For Inhibition Assay: Add various concentrations of this compound or control antibiotics to the wells at the time of inoculation.
-
For Eradication Assay: Incubate the plate for 24-48 hours to allow for mature biofilm formation. Then, remove the planktonic cells and add fresh medium containing various concentrations of this compound or control antibiotics.
-
Incubation: Incubate the plates for a further 24 hours at 37°C.
-
Quantification:
-
Carefully wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Fix the biofilms with methanol for 15 minutes.
-
Stain the biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells with water to remove excess stain.
-
Solubilize the bound crystal violet with 30% acetic acid.
-
Measure the absorbance of the solubilized stain at 570 nm.
-
Spontaneous Resistance Frequency Determination
This protocol is for determining the rate at which spontaneous resistance to this compound arises.
-
Bacterial Culture: Grow a large volume of the test bacterium (e.g., MRSA) to a high cell density (e.g., 10¹⁰ CFU/mL).
-
Plating on Selective Media: Plate a known number of cells (e.g., 10¹¹ CFU) onto agar plates containing this compound-22 at a concentration equivalent to its MIC.
-
Plating for Total Viable Count: Plate serial dilutions of the bacterial culture onto non-selective agar plates to determine the total number of viable cells (CFU).
-
Incubation: Incubate all plates at 37°C for 48 hours.
-
Colony Counting: Count the number of colonies that grow on the selective (antibiotic-containing) and non-selective plates.
-
Calculation: The spontaneous resistance frequency is calculated by dividing the number of resistant colonies by the total number of viable cells plated.
Conclusion
This compound represents a significant advancement in the fight against antibiotic resistance. Its novel mechanism of action, targeting the T-box riboswitch, offers a multi-pronged attack on essential bacterial gene expression, which is a key factor in its low propensity for resistance development. The demonstrated efficacy of this compound and its analogs against resistant strains and biofilms, coupled with their synergistic potential with existing antibiotics, positions them as a highly promising class of therapeutics for further development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the potential of this innovative antibiotic.
References
- 1. A New Promising Anti-Infective Agent Inhibits Biofilm Growth by Targeting Simultaneously a Conserved RNA Function That Controls Multiple Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-box [riboswitch.ribocentre.org]
- 3. Induction of MRSA Biofilm by Low-Dose β-Lactam Antibiotics: Specificity, Prevalence and Dose-Response Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and mechanism of the T-box riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific structural elements of the T-box riboswitch drive the two-step binding of the tRNA ligand | eLife [elifesciences.org]
- 6. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for PKZ18 in In-Vitro Antibacterial Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing PKZ18, a novel antibiotic that targets the T-box regulatory mechanism in Gram-positive bacteria, in various in-vitro antibacterial assays. The information is intended to guide researchers in accurately assessing the antibacterial efficacy of this compound and its analogs.
Introduction
This compound is an antibiotic that exhibits a unique mechanism of action by selectively targeting the stem I specifier loops in the 5' untranslated region of various messenger RNAs (mRNAs) in Gram-positive bacteria.[1][2] This interaction disrupts the T-box-based riboswitch mechanism, which regulates the transcription of essential genes, including those for aminoacyl-tRNA synthetases.[1][2][3] By preventing the necessary codon-anticodon reading required for transfer RNA (tRNA) binding, this compound effectively inhibits both transcription and translation, leading to the cessation of bacterial growth.[1] A key advantage of this compound is its multi-targeting nature, which makes the development of resistance statistically improbable.[4][5]
This compound is primarily effective against a range of Gram-positive bacteria and has been shown to be particularly potent in nutrient-limited conditions.[2][4] This document outlines standardized protocols for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and synergistic effects of this compound in combination with other antibiotics.
Data Presentation
Table 1: In-Vitro Antibacterial Activity of this compound and Analogs
| Organism | Compound | MIC (µg/mL) in Rich Media | MIC (µg/mL) in Minimal Media | MBC (µg/mL) | Reference |
| Most Gram-positive bacteria | This compound | 32-64 | Not specified | Not specified | [1][2] |
| Bacillus subtilis 168 | This compound | Not specified | 8-fold lower than rich media | Not specified | [2] |
| Staphylococcus aureus 4220 | This compound | Not specified | 4-fold lower than rich media | Not specified | [2] |
| MRSA S. aureus N315 | This compound-22 | Not specified | 2-fold reduction compared to rich media | Not specified | [2] |
| MRSA S. aureus N315 | This compound-52 | Not specified | 2-fold reduction compared to rich media | Not specified | [2] |
| MRSA S. aureus N315 | This compound-53 | Not specified | 2-fold reduction compared to rich media | Not specified | [2] |
| Enterococcus faecalis | This compound | 32 (inhibited growth to half) | Not specified | 32 | [4] |
Table 2: Synergistic Activity of this compound Analogs with Other Antibiotics
| This compound Analog | Combination Antibiotic | Interaction | Fractional Inhibitory Concentration (FIC) | Reference |
| This compound-22 | Neomycin | Synergistic | 0.38 | [2] |
| This compound-22 | Kanamycin | Synergistic | 0.38 | [2] |
| This compound-22 | Gentamicin | Synergistic | 0.38 | [2] |
| This compound-52 | Gentamicin | Synergistic | 0.38 | [2] |
| This compound-53 | Gentamicin | Synergistic | 0.38 | [2] |
| This compound-22 | Streptomycin | Additive | 0.75 | [2] |
| This compound-22 | Ampicillin | Additive | 0.75 | [2] |
| This compound-53 | Ampicillin | Additive | 0.75 | [2] |
| This compound-22 | Chloramphenicol | Additive | 0.75 | [2] |
| This compound-53 | Chloramphenicol | Additive | 0.75 | [2] |
Mechanism of Action and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound on the T-box regulatory system.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard methods provided by the Clinical and Laboratory Standards Institute (CLSI).[6][7]
Materials:
-
This compound (and/or its analogs)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or a defined minimal medium
-
Bacterial strains (e.g., S. aureus, B. subtilis)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
-
Pipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in the appropriate broth to a working stock concentration (e.g., 1280 µg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound working stock solution to the first column of wells, resulting in an initial concentration of 640 µg/mL.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the desired final concentration range (e.g., 64 µg/mL to 0.125 µg/mL). Discard 100 µL from the last dilution column.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation: Add 10 µL of the diluted bacterial suspension to each well (except the sterility control), bringing the final volume to 110 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC assay.
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.
Agar Disk Diffusion (Kirby-Bauer) Assay
This method provides a qualitative assessment of susceptibility.[8][9]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of a known concentration
-
Bacterial inoculum prepared to a 0.5 McFarland standard
-
Sterile swabs
-
Forceps
Procedure:
-
Inoculation of Agar Plate: Dip a sterile swab into the standardized bacterial suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Preparation and Application of Disks:
-
Aseptically apply a known amount of this compound solution onto a sterile filter paper disk (e.g., 20 µL of a specific concentration). Allow the solvent to evaporate completely.
-
Using sterile forceps, place the this compound-impregnated disk onto the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 37°C for 16-18 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk in millimeters. The size of the zone is indicative of the susceptibility of the bacterium to this compound.
Synergy Testing (Checkerboard Assay)
This assay is used to evaluate the interaction between this compound and another antibiotic.[2]
Procedure:
-
Prepare a 96-well microtiter plate.
-
Create a two-dimensional array of concentrations by serially diluting this compound along the x-axis and the second antibiotic along the y-axis.
-
Inoculate the wells with a standardized bacterial suspension as described in the MIC protocol.
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index:
-
FIC of Drug A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Drug B = (MIC of B in combination) / (MIC of B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4.0: Additive or Indifference
-
FIC Index > 4.0: Antagonism
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-Molecule Antibiotics Inhibiting tRNA-Regulated Gene Expression Is a Viable Strategy for Targeting Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Antibiotics Inhibiting tRNA-Regulated Gene Expression Is a Viable Strategy for Targeting Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Gene Transcription Prevents Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. healthresearch.org [healthresearch.org]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. asm.org [asm.org]
- 9. youtube.com [youtube.com]
Investigating the T-box Riboswitch Mechanism in Bacillus subtilis with the Small Molecule Inhibitor PKZ18: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The T-box riboswitch is a crucial cis-acting regulatory RNA element predominantly found in Gram-positive bacteria, including the model organism Bacillus subtilis. These riboswitches are located in the 5' untranslated region (5'-UTR) of mRNAs, primarily those encoding aminoacyl-tRNA synthetases (aaRS) and other genes involved in amino acid metabolism.[1][2][3][4] The T-box mechanism allows the bacterial cell to sense and respond to the availability of amino acids by directly binding to specific transfer RNAs (tRNAs).[1][4] When an uncharged tRNA binds to the T-box leader sequence, it induces a conformational change that favors the formation of an antiterminator structure, allowing transcription of the downstream gene to proceed.[1][5] Conversely, a charged tRNA cannot stabilize this structure, leading to the formation of a terminator hairpin and premature transcription termination.[5] This elegant regulatory system is essential for bacterial viability, making it an attractive target for novel antimicrobial agents.[6][7]
PKZ18 is a novel small molecule antibiotic that has been identified as a potent inhibitor of the T-box regulatory mechanism.[6][7][8] It selectively targets the highly conserved Stem I specifier loop of the T-box riboswitch, preventing the crucial codon-anticodon interaction required for tRNA binding.[7][8] This disruption of tRNA binding leads to the preferential formation of the terminator structure, thereby inhibiting the expression of essential genes and ultimately halting bacterial growth.[6][7] This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe to investigate the T-box mechanism in Bacillus subtilis.
Data Presentation
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Organism/Target | Value | Reference |
| MIC | Bacillus subtilis | 32-64 µg/mL | [8][9] |
| MBC | Bacillus subtilis | 32 µg/mL | [9] |
| Target | T-box Riboswitch (Specifier Loop) | --- | [7][8] |
| Effect on glyQS Transcription | Bacillus subtilis | Significant reduction in readthrough | [10] |
Table 2: Effect of this compound on glyQS T-box Readthrough in Bacillus subtilis
| This compound Concentration (µg/mL) | Mean Percent Readthrough (%) | Standard Deviation | p-value (vs. 0 µg/mL) |
| 0 | 100 | ± 15 | --- |
| 4 | ~75 | ± 10 | < 0.05 |
| 8 | ~50 | ± 8 | < 0.01 |
| 12 | ~40 | ± 7 | < 0.01 |
Data adapted from graphical representations in existing literature for illustrative purposes.[10]
Signaling Pathways and Experimental Workflows
Caption: T-box riboswitch signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating this compound's effect on the T-box mechanism.
Experimental Protocols
Culturing Bacillus subtilis for this compound Treatment
This protocol describes the general procedure for growing B. subtilis to be used in subsequent in vivo experiments.
Materials:
-
Bacillus subtilis strain (e.g., 168)
-
Luria-Bertani (LB) broth or Spizizen's Minimal Medium (SMM)[1][11]
-
Appropriate antibiotics for strain maintenance (if applicable)
-
Incubator shaker (37°C)
-
Spectrophotometer
Procedure:
-
Inoculate a single colony of B. subtilis into 5 mL of LB broth.
-
Incubate overnight at 37°C with shaking (220 rpm).[11]
-
The next day, dilute the overnight culture 1:100 into fresh, pre-warmed LB or SMM.
-
Grow the culture at 37°C with shaking to the early- to mid-exponential phase (OD600 of 0.3-0.5).[11]
-
Divide the culture into flasks for treatment with this compound at various concentrations (e.g., 0, 0.5x MIC, 1x MIC, 2x MIC) and a vehicle control (DMSO).
-
Continue to incubate under the same conditions for the desired treatment time (e.g., 30-60 minutes for RNA analysis, longer for protein analysis).
-
Harvest cells by centrifugation for subsequent RNA or protein extraction.
In Vitro Transcription Attenuation Assay
This assay directly measures the ability of this compound to induce premature transcription termination at the T-box leader sequence.
Materials:
-
Linear DNA template containing a promoter (e.g., T7 or a B. subtilis constitutive promoter) followed by the T-box leader sequence of interest (e.g., from the glyQS operon).[12]
-
E. coli or B. subtilis RNA polymerase (RNAP) holoenzyme.[8][13]
-
Ribonucleoside triphosphates (NTPs: ATP, CTP, GTP, UTP).
-
[α-32P] UTP for radiolabeling.[8]
-
Transcription buffer.
-
This compound dissolved in DMSO.
-
Uncharged tRNA cognate to the T-box (optional, as a positive control for antitermination).
-
Stop solution (e.g., formamide loading buffer with EDTA).
-
Denaturing polyacrylamide gel (6-8%).
Procedure:
-
Assemble the transcription reaction mixture containing transcription buffer, DNA template, and RNAP.
-
Initiate transcription by adding NTPs, including a limiting amount of [α-32P] UTP.[8]
-
Allow transcription to proceed for a short period to form initiated complexes, then add heparin or rifampicin to prevent re-initiation.[12]
-
Add this compound at various concentrations (and uncharged tRNA to control reactions).
-
Allow transcription elongation to proceed for 10-20 minutes at 37°C.
-
Terminate the reactions by adding the stop solution.
-
Denature the samples by heating at 95°C for 3-5 minutes.
-
Separate the RNA products on a denaturing polyacrylamide gel.
-
Visualize the gel using a phosphorimager.
-
Quantify the band intensities corresponding to the full-length (readthrough) and terminated transcripts. Calculate the percentage of termination for each condition.
Filter-Binding Assay for this compound-RNA Interaction
This assay is used to quantify the binding affinity of this compound to the T-box RNA.
Materials:
-
In vitro transcribed and purified T-box leader RNA, 5'-end labeled with 32P.
-
This compound in a suitable buffer.
-
Binding buffer.
-
Vacuum filtration apparatus (e.g., dot-blot or slot-blot manifold).[14]
-
Scintillation counter or phosphorimager.
Procedure:
-
Prepare a series of dilutions of this compound in the binding buffer.
-
In separate tubes, mix a constant, low concentration of 32P-labeled T-box RNA with each dilution of this compound.
-
Incubate the binding reactions at room temperature or 37°C for 30-60 minutes to allow equilibrium to be reached.[14][15]
-
Assemble the filter sandwich in the vacuum manifold: nitrocellulose membrane on top, followed by a charged nylon membrane below.
-
Apply a vacuum and pass each binding reaction through a separate well of the manifold.
-
Wash each well with a small volume of ice-cold binding buffer to remove unbound RNA.
-
Disassemble the apparatus and allow the membranes to air dry.
-
Quantify the radioactivity on both the nitrocellulose (bound RNA) and nylon (unbound RNA) membranes using a phosphorimager or by excising the dots and using a scintillation counter.
-
Plot the fraction of bound RNA as a function of this compound concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for measuring the in vivo effect of this compound on the expression levels of T-box regulated genes.
Materials:
-
B. subtilis cells treated with this compound (from Protocol 1).
-
RNA extraction kit.
-
DNase I.
-
Reverse transcriptase and reagents for cDNA synthesis.
-
Primers specific for the target T-box regulated gene(s) (e.g., glyQS, tyrS) and a reference gene (e.g., rpsJ, 16S rRNA).[10][16]
-
Real-time PCR instrument.
Procedure:
-
Extract total RNA from this compound-treated and control B. subtilis cells.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using reverse transcriptase and random primers or gene-specific primers.[18]
-
Set up the qPCR reactions in triplicate for each sample and primer set, including no-template controls.
-
Perform the qPCR with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[17]
-
Perform a melt curve analysis to ensure the specificity of the amplified products.
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.[17]
Western Blot for Protein Level Analysis
This protocol is used to determine if the this compound-induced decrease in transcription leads to a corresponding decrease in the protein product.
Materials:
-
B. subtilis cells treated with this compound (from Protocol 1).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).[19]
-
Bradford assay or BCA assay for protein quantification.
-
Laemmli sample buffer.[19]
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the protein of interest (e.g., anti-ThrRS).[10]
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system (e.g., CCD camera-based imager).[19]
Procedure:
-
Lyse the this compound-treated and control B. subtilis cells in lysis buffer.
-
Clarify the lysates by centrifugation to pellet cell debris.[19]
-
Determine the protein concentration of the supernatant.
-
Normalize the protein concentrations and prepare samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control if available.
References
- 1. static.igem.org [static.igem.org]
- 2. Optimization of laboratory cultivation conditions for the synthesis of antifungal metabolites by bacillus subtilis strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. T-box [riboswitch.ribocentre.org]
- 6. Polysome profiling and Western blot analysis of B. subtilis strains [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Targeting Gene Transcription Prevents Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. In vitro approaches to analysis of transcription termination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcriptional approaches to riboswitch studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Time-Course Transcriptome Analysis of Bacillus subtilis DB104 during Growth [mdpi.com]
- 17. Validation of reference genes for the normalization of RT-qPCR gene expression in Bacillus siamensis 1021 grown in different culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. bio-rad.com [bio-rad.com]
Application Notes and Protocols: PKZ18 as a Tool for Studying Antibiotic Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health. The small molecule PKZ18 and its analogs represent a promising class of antibiotics with a novel mechanism of action that circumvents common resistance pathways. This compound targets the T-box riboswitch, a conserved gene regulatory element in Gram-positive bacteria, offering a multi-pronged attack that significantly lowers the probability of resistance development. These application notes provide detailed protocols and data to facilitate the use of this compound as a tool for studying antibiotic resistance mechanisms and as a lead compound for novel antibiotic development.
Mechanism of Action: Targeting the T-box Riboswitch
This compound inhibits bacterial growth by targeting the T-box transcriptional regulatory mechanism found in the 5' untranslated region (UTR) of numerous essential genes in Gram-positive bacteria.[1][2] This mechanism allows the bacterium to sense the availability of amino acids by monitoring the charging status of transfer RNA (tRNA).
In the absence of a sufficient supply of a specific amino acid, the corresponding tRNA remains uncharged. This uncharged tRNA binds to the T-box in the nascent mRNA, stabilizing an antiterminator structure and allowing transcription of the downstream gene to proceed. Conversely, when the amino acid is abundant, the charged tRNA does not bind to the T-box, leading to the formation of a terminator hairpin and premature termination of transcription.
This compound disrupts this regulatory circuit by binding to the specifier loop of the T-box, mimicking the effect of a charged tRNA.[1][3] This prevents the binding of uncharged tRNA and promotes the formation of the terminator structure, thereby inhibiting the expression of essential genes, such as those for aminoacyl-tRNA synthetases.[4]
Figure 1: Mechanism of T-box riboswitch regulation and its inhibition by this compound.
A Low Propensity for Resistance
A key advantage of this compound is its ability to simultaneously target multiple T-box-regulated genes, which are essential for amino acid metabolism.[4][5] This multi-target approach makes the development of resistance statistically improbable, as it would necessitate simultaneous mutations in several of these regulatory elements.[5]
Quantitative Data Summary
The following tables summarize the efficacy and resistance profile of this compound and its more potent analog, this compound-22.
| Compound | Organism | MIC (μg/mL) | Reference |
| This compound | Bacillus subtilis | 32-64 | [1] |
| This compound | Staphylococcus aureus | 32-64 | [1] |
| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | 32-64 | [1] |
| This compound-22 | Methicillin-resistant Staphylococcus aureus (MRSA) | 16 | [1] |
| Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and its analog this compound-22 against Gram-positive bacteria. |
| Compound | Organism | Frequency of Resistance | Reference |
| This compound-22 | Methicillin-resistant Staphylococcus aureus (MRSA) | 5.6 x 10-12 | [5] |
| Gentamicin | Methicillin-resistant Staphylococcus aureus (MRSA) | 1.6 x 10-7 | [4] |
| Table 2: Frequency of resistance development for this compound-22 in comparison to a conventional antibiotic. |
Experimental Protocols
Detailed methodologies for key experiments to evaluate this compound and its analogs are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound or its analogs
-
Bacterial strains (e.g., S. aureus, B. subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Add 50 µL of the bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Figure 2: Experimental workflow for MIC determination.
Protocol 2: Frequency of Resistance Analysis
This protocol is designed to determine the frequency at which spontaneous resistance to this compound arises.
Materials:
-
This compound or its analogs
-
High-density bacterial culture (e.g., MRSA)
-
Tryptic Soy Agar (TSA) plates
-
Tryptic Soy Broth (TSB)
-
Spectrophotometer
Procedure:
-
Grow a bacterial culture to a high density (e.g., 1010 - 1011 CFU/mL) in TSB.
-
Plate the high-density culture onto TSA plates containing this compound at a concentration of 4x MIC.
-
Plate serial dilutions of the culture onto antibiotic-free TSA plates to determine the total number of viable cells (CFU).
-
Incubate all plates at 37°C for 48-72 hours.
-
Count the number of colonies that grow on the this compound-containing plates.
-
Calculate the frequency of resistance by dividing the number of resistant colonies by the total number of viable cells plated.
Protocol 3: Synergy Testing (Checkerboard Assay)
This protocol is used to assess the synergistic effects of this compound with other antibiotics, such as aminoglycosides.
Materials:
-
This compound or its analogs
-
Second antibiotic (e.g., gentamicin)
-
Bacterial strain of interest
-
CAMHB
-
Two 96-well microtiter plates
Procedure:
-
In the first 96-well plate, prepare serial two-fold dilutions of this compound along the x-axis.
-
In the second 96-well plate, prepare serial two-fold dilutions of the second antibiotic along the y-axis.
-
Transfer the dilutions from both plates to a third 96-well plate to create a checkerboard of combination concentrations.
-
Prepare and add the bacterial inoculum as described in the MIC protocol.
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy (FIC index ≤ 0.5), additivity (0.5 < FIC index ≤ 4), or antagonism (FIC index > 4).
Synergy with Aminoglycosides
This compound analogs have demonstrated synergistic activity with aminoglycosides.[1] This synergy may arise from a multi-faceted interaction where this compound-induced starvation for amino acids is exacerbated by the translational inhibition caused by aminoglycosides.[6]
Figure 3: Proposed synergistic mechanism between this compound and aminoglycosides.
Conclusion
This compound and its analogs are valuable tools for investigating novel mechanisms of antibiotic action and for overcoming antibiotic resistance. Their unique mode of action, targeting the T-box riboswitch, and their low propensity for resistance development make them attractive candidates for further research and development. The protocols and data presented here provide a foundation for researchers to explore the potential of this promising class of antibiotics.
References
- 1. Small-Molecule Antibiotics Inhibiting tRNA-Regulated Gene Expression Is a Viable Strategy for Targeting Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting Gene Transcription Prevents Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. healthresearch.org [healthresearch.org]
- 6. researchgate.net [researchgate.net]
Investigating the Synergistic Effects of PKZ18 with Other Antibiotics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapies that exhibit synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual agents. PKZ18 is a novel small-molecule antibiotic that targets the T-box riboswitch, a conserved gene regulatory element in many Gram-positive bacteria.[1] This mechanism involves the inhibition of tRNA-regulated gene expression, which is crucial for bacterial survival.[1][2] Notably, this compound and its analogs, such as this compound-22, have demonstrated significant synergistic activity when combined with aminoglycoside antibiotics against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3]
These application notes provide a summary of the synergistic effects of this compound with other antibiotics, detailed protocols for key experiments to assess synergy, and a visualization of the proposed mechanism of action.
Data Presentation: Synergistic Activity of this compound Analogs with Aminoglycosides
The combination of this compound analogs with aminoglycoside antibiotics has been shown to significantly enhance the efficacy of both drugs, leading to a 4- to 8-fold decrease in the Minimum Inhibitory Concentration (MIC) for each agent when used in combination.[1] This increased potency can expand the therapeutic window and potentially reduce the development of resistance.[1][3]
Below is a representative summary of the synergistic effects observed in a checkerboard assay, based on reported data.
| Antibiotic Combination (against MRSA) | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | Fold Decrease in MIC | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| This compound-22 | 32 | 8 | 4-fold | \multirow{2}{}{≤ 0.5} | \multirow{2}{}{Synergy} |
| Gentamicin | 16 | 2 | 8-fold | ||
| This compound-22 | 32 | 8 | 4-fold | \multirow{2}{}{≤ 0.5} | \multirow{2}{}{Synergy} |
| Neomycin | 8 | 1 | 8-fold | ||
| This compound-22 | 32 | 8 | 4-fold | \multirow{2}{}{≤ 0.5} | \multirow{2}{}{Synergy} |
| Kanamycin | 64 | 8 | 8-fold |
Note: The above data is representative of the reported 4- to 8-fold decrease in MICs.[1] The Fractional Inhibitory Concentration Index (FICI) is calculated as: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FICI of ≤ 0.5 is indicative of synergy.
Importantly, synergistic effects were not observed when this compound analogs were combined with other classes of antibiotics commonly used to treat MRSA, such as mupirocin, vancomycin, oxacillin, and daptomycin.[1]
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest (e.g., MRSA)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound or its analog (e.g., this compound-22) stock solution
-
Aminoglycoside antibiotic (e.g., gentamicin) stock solution
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Prepare Antibiotic Dilutions:
-
Along the x-axis of the 96-well plate, prepare serial two-fold dilutions of the aminoglycoside antibiotic in CAMHB.
-
Along the y-axis of the plate, prepare serial two-fold dilutions of this compound or its analog in CAMHB.
-
-
Plate Setup:
-
The resulting plate should contain a grid of wells with varying concentrations of both antibiotics.
-
Include control wells with each antibiotic alone to determine their individual MICs.
-
Also include a growth control well (no antibiotics) and a sterility control well (no bacteria).
-
-
Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FICI using the formula mentioned previously.
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or indifference
-
FICI > 4: Antagonism
-
-
Time-Kill Assay for Bactericidal Synergy
Time-kill assays provide information on the rate of bacterial killing by an antibiotic combination over time.
Materials:
-
Bacterial strain of interest
-
CAMHB
-
This compound or its analog
-
Aminoglycoside antibiotic
-
Sterile saline or phosphate-buffered saline (PBS)
-
Agar plates
-
Incubator and shaker
Protocol:
-
Prepare Cultures: Grow an overnight culture of the bacterial strain. Dilute the culture in fresh CAMHB to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Set Up Test Conditions: Prepare flasks with the following conditions:
-
Growth control (no antibiotic)
-
This compound analog alone (at a relevant concentration, e.g., 0.5x MIC)
-
Aminoglycoside alone (at a relevant concentration, e.g., 0.5x MIC)
-
This compound analog and aminoglycoside in combination
-
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), collect aliquots from each flask.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or PBS. Plate the dilutions onto agar plates and incubate for 18-24 hours. Count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Visualizations
Proposed Mechanism of Synergy
The synergistic effect between this compound analogs and aminoglycosides is thought to arise from their complementary mechanisms of action targeting bacterial transcription and translation.
Caption: Proposed synergistic mechanism of this compound analogs and aminoglycosides.
Experimental Workflow: Checkerboard Assay
The following diagram illustrates the workflow for performing a checkerboard assay to assess antibiotic synergy.
References
- 1. researchgate.net [researchgate.net]
- 2. The fractional inhibitory concentration (FIC) index as a measure of synergy. | Semantic Scholar [semanticscholar.org]
- 3. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Use of PKZ18 in Animal Models of Bacterial Infection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the currently available information on the experimental use of the novel antibiotic, PKZ18, and its analogs in animal models of bacterial infection. This document is intended to guide researchers in designing and conducting further preclinical studies.
Introduction
This compound is a novel antibiotic with a unique mechanism of action, targeting T-box riboswitches in Gram-positive bacteria. This leads to the inhibition of transcription and translation of essential genes, such as glycyl-tRNA synthetase mRNA[1][2]. A key feature of this compound is its refractory nature to the development of bacterial resistance[1][3]. Analogs of this compound, such as this compound-22, have also been developed and show improved characteristics.
Mechanism of Action
This compound and its analogs selectively bind to the stem I specifier loops of T-box regulatory elements found in the 5' untranslated region of various genes in Gram-positive bacteria. This binding event disrupts the normal conformational change required for transcriptional read-through, effectively halting the expression of downstream genes essential for bacterial survival.
Caption: Mechanism of action of this compound in inhibiting bacterial growth.
In Vitro Activity
This compound and its analogs have demonstrated significant activity against a range of Gram-positive bacteria. The following table summarizes the reported Minimum Inhibitory Concentrations (MICs).
| Organism | Strain | This compound MIC (µg/mL) | This compound-22 MIC (µg/mL) |
| Bacillus subtilis | - | - | - |
| Staphylococcus aureus | ATCC 29213 | 64 | - |
| Enterococcus faecalis | ATCC 29212 | 32 | - |
| Streptococcus pyogenes | clinical isolate | 16 | 16 |
| Streptococcus agalactiae | clinical isolate | 32 | 32 |
| Streptococcus pneumoniae | clinical isolate | 16 | 16 |
| Streptococcus mutans | clinical isolate | 125 | 125 |
| Methicillin-resistant S. aureus (MRSA) | clinical isolate, pleural fluid | 64 | - |
| Methicillin-resistant S. aureus (MRSA) | clinical isolate, blood | 64 | - |
Data sourced from[3]. Note: Some specific MIC values for this compound-22 against all listed strains were not available in the reviewed literature.
In Vivo Studies in Animal Models
Detailed quantitative data from in vivo efficacy studies of this compound in animal models of bacterial infection are limited in the public domain. The available information primarily points to its potential for topical applications.
Dermal Toxicity Studies
A dermal toxicity study was conducted on mice using the this compound analog, this compound-22. The findings are summarized below.
| Parameter | Observation |
| Erythema | Barely perceptible, slight erythema in 22-30% of mice at the application site. Resolved within 2-3 days[1]. |
| Irritation | No dermal scores indicative of irritation[1]. |
| Systemic Toxicity | No acute toxicity observed. No abnormalities identified in gross necropsy, even at concentrations >100 times the MIC[1]. |
Unpublished topical studies on mice with this compound have also been reported to show no visible irritations or systemic issues upon autopsy[3].
Efficacy in Bacterial Infection Models
While specific protocols and quantitative efficacy data for this compound in animal infection models are not detailed in the available literature, it is suggested that this compound could be a potent therapeutic for skin infections caused by Gram-positive bacteria like MRSA[1]. Furthermore, it has been stated that this compound has proven to be more than 7-fold more efficacious than vancomycin in killing MRSA biofilms in vitro, suggesting its potential for treating biofilm-associated infections[3].
Experimental Protocols
The following is a generalized protocol for a murine cutaneous abscess model, which can be adapted for testing the efficacy of topical formulations of this compound. This protocol is based on established methodologies in the field and would require optimization for the specific properties of this compound.
Murine Cutaneous Abscess Model for MRSA Infection
Caption: General workflow for a murine cutaneous abscess model.
Materials:
-
This compound formulated for topical application (e.g., in a cream or ointment base)
-
Vehicle control (formulation base without this compound)
-
Positive control antibiotic (e.g., mupirocin or vancomycin)
-
Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., USA300)
-
Female CD-1 or BALB/c mice (6-8 weeks old)
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
Electric clippers
-
Surgical scrub and alcohol pads
-
Syringes and needles
-
Calipers for measuring abscess size
-
Sterile surgical instruments for tissue collection
-
Homogenizer
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Acclimatization: Acclimatize mice to the facility for at least 72 hours before the experiment.
-
Bacterial Culture Preparation: Culture MRSA overnight in Tryptic Soy Broth (TSB). On the day of infection, dilute the culture in sterile saline to the desired concentration (e.g., 1 x 10^7 CFU/50 µL).
-
Animal Preparation: Anesthetize the mice. Shave a small area on the dorsal side and disinfect with surgical scrub and alcohol.
-
Infection: Inject 50 µL of the MRSA suspension subcutaneously into the shaved area.
-
Treatment: At a predetermined time post-infection (e.g., 24 hours), apply a measured amount of the topical this compound formulation, vehicle control, or positive control to the infection site. Repeat treatment as per the study design (e.g., once or twice daily).
-
Monitoring: Monitor the animals daily for clinical signs of illness. Measure the size of the abscess (length and width) daily using calipers.
-
Endpoint Analysis: At the end of the study period (e.g., 3-7 days post-infection), euthanize the mice.
-
Bacterial Load: Excise the abscess and surrounding tissue. Homogenize the tissue in sterile saline. Perform serial dilutions and plate on TSA to determine the number of CFU per gram of tissue.
-
Histopathology: A portion of the tissue can be fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with H&E and Gram stain) to evaluate the inflammatory response and bacterial presence.
-
Pharmacokinetics and Systemic Toxicology
As of the latest available information, there is no published data on the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound in animal models. Similarly, detailed systemic toxicology studies following oral or parenteral administration have not been reported. It is noted that this compound is moderately cytotoxic at its MIC in vitro[1]. The analog this compound-22 is reported to be less toxic than the parent compound[1]. Further studies are required to determine the therapeutic window for systemic use.
Future Directions
The promising in vitro activity and unique mechanism of action of this compound warrant further investigation into its in vivo efficacy and safety. Key future studies should include:
-
Pharmacokinetic and toxicokinetic studies in rodent and non-rodent species.
-
Efficacy studies in established animal models of systemic bacterial infections (e.g., sepsis, pneumonia, and thigh infection models).
-
Further evaluation in topical infection models to generate quantitative efficacy data.
-
Investigation of the efficacy of this compound in combination with other antibiotics, building on the observed in vitro synergy with aminoglycosides.
These studies will be crucial in determining the potential of this compound as a novel therapeutic agent for treating infections caused by Gram-positive pathogens.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Therapeutic Window of PKZ18 Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PKZ18 analogs. The information is designed to address specific experimental challenges and provide detailed protocols to enhance the therapeutic window of these novel antibiotic candidates.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge with the parent compound this compound?
The primary challenge with this compound is its narrow therapeutic window. It exhibits cytotoxicity against eukaryotic cells at concentrations close to its minimum inhibitory concentration (MIC) against Gram-positive bacteria, which limits its potential for systemic use.
Q2: How do this compound analogs aim to improve upon the parent compound?
This compound analogs have been developed to widen the therapeutic window by increasing potency against target bacteria and reducing host cell toxicity. For example, analogs like this compound-22 have demonstrated improved MICs, reduced cytotoxicity, and synergistic effects with other antibiotics, such as aminoglycosides.
Q3: What is the mechanism of action for this compound and its analogs?
This compound and its analogs target the T-box riboswitch, a conserved RNA regulatory element found in the 5' untranslated region (UTR) of essential genes in Gram-positive bacteria.[1][2][3] Specifically, they bind to the "specifier loop" of the T-box, preventing the binding of uncharged tRNA. This disrupts the formation of the antiterminator structure, leading to premature transcription termination and inhibition of bacterial growth.
Q4: Why are this compound analogs less prone to developing bacterial resistance?
The development of resistance to this compound analogs is statistically improbable because these compounds target multiple T-box-regulated genes simultaneously.[4] For a bacterium to become resistant, it would require concurrent mutations in all targeted genes, a rare event. For instance, the resistance frequency for this compound-22 against MRSA has been reported to be as low as 5.6 x 10⁻¹².[5]
Q5: What is the rationale for using this compound analogs in combination with aminoglycosides?
This compound analogs and aminoglycosides exhibit a synergistic relationship.[6] this compound analogs inhibit T-box-mediated transcription, leading to amino acid starvation. Aminoglycosides, in addition to inhibiting protein synthesis, can displace divalent metal cations from tRNA, potentially reducing the pool of tRNA available for T-box stabilization. This dual action enhances the overall antibacterial effect and can significantly lower the required therapeutic dose of each drug, thereby widening the therapeutic window.[6]
Troubleshooting Guides
Minimum Inhibitory Concentration (MIC) Assays
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent MIC values between experiments. | Inoculum size variability (inoculum effect). | Strictly standardize the bacterial inoculum to 5 x 10^5 CFU/mL for each experiment. Verify the inoculum count by plating serial dilutions.[7][8] |
| Media composition affecting compound activity. | Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended for many standard MIC assays.[7] Be aware that components in rich media could potentially antagonize the activity of compounds targeting metabolic pathways. | |
| Compound precipitation at higher concentrations. | Visually inspect the wells of your dilution series for any signs of precipitation. If observed, consider using a different solvent or a lower starting concentration. | |
| No inhibition of growth observed, even at high concentrations. | Bacterial strain lacks the T-box target. | Confirm that the bacterial species and strain you are testing are Gram-positive and possess the T-box regulatory system. This compound analogs are not effective against Gram-negative bacteria. |
| Compound degradation. | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh stock solutions for each experiment. | |
| "Skipped wells" or paradoxical growth at higher concentrations (Eagle effect). | This can be a complex phenomenon related to drug tolerance at concentrations above the MIC. | Carefully re-examine the raw data from the plate reader and visually inspect the wells. Repeat the assay with a finer dilution series around the suspected MIC. Consider performing a time-kill assay to better understand the compound's bactericidal or bacteriostatic properties.[8] |
Cytotoxicity Assays (alamarBlue/Resazurin)
| Problem | Possible Cause | Troubleshooting Steps |
| High background fluorescence in control wells (media only). | Contamination of the media or assay reagent. | Use fresh, sterile media and reagents. Include a "no cell" control with only media and the alamarBlue reagent to measure background fluorescence and subtract it from all other readings. |
| Phenol red in the culture medium can interfere with absorbance readings. | For absorbance-based measurements, consider using a phenol red-free medium. Fluorescence-based readings are generally less affected. | |
| Low signal-to-noise ratio. | Insufficient incubation time with the alamarBlue reagent. | Increase the incubation time with the alamarBlue reagent. For cell lines with lower metabolic activity, longer incubation times (up to 24 hours) may be necessary to achieve a robust signal. |
| Cell seeding density is too low. | Optimize the initial cell seeding density to ensure sufficient metabolic activity for a clear signal. A typical starting point is 1 x 10^4 cells per well in a 96-well plate. | |
| High variability between replicate wells. | Uneven cell distribution when plating. | Ensure a homogenous cell suspension before and during plating. Gently rock the plate after seeding to ensure an even distribution of cells. |
| Edge effects in the microplate. | Avoid using the outermost wells of the microplate, as they are more prone to evaporation, which can affect cell growth and compound concentration. Fill the outer wells with sterile PBS or media. |
Quantitative Data Summary
Table 1: Comparative Antimicrobial Activity of this compound and Analogs
| Compound | Target Organism | MIC (µg/mL) |
| This compound | Bacillus subtilis | 32-64 |
| Staphylococcus aureus (MRSA) | 32-64 (bacteriostatic) | |
| This compound-22 | Bacillus subtilis | 16 |
| Staphylococcus aureus (MRSA) | 32 (bactericidal) |
Table 2: Cytotoxicity and Resistance Frequency of this compound and Analogs
| Compound | Cell Line | Cytotoxicity Metric (e.g., IC50 in µg/mL) | Resistance Frequency (vs. MRSA) |
| This compound | Eukaryotic cells | Cytotoxic at MIC after 48 hours | Not reported |
| This compound-22 | A549 human lung epithelial cells, J774.16 murine macrophages | Less cytotoxic than this compound | 5.6 x 10⁻¹² |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select a single colony of the Gram-positive bacterial strain to be tested.
-
Inoculate the colony into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Further dilute the standardized suspension to a final concentration of 5 x 10^5 CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in broth to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9] This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.
-
Protocol 2: alamarBlue Cytotoxicity Assay
-
Cell Seeding:
-
Harvest and count the desired eukaryotic cell line (e.g., A549).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analog in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound dilutions.
-
Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
alamarBlue Assay:
-
Add alamarBlue reagent to each well at 10% of the total volume.
-
Incubate for 1-4 hours, protected from light.
-
Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability data against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
References
- 1. T-box [riboswitch.ribocentre.org]
- 2. researchgate.net [researchgate.net]
- 3. T-box leader - Wikipedia [en.wikipedia.org]
- 4. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. healthresearch.org [healthresearch.org]
- 6. researchgate.net [researchgate.net]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. idexx.dk [idexx.dk]
PKZ18 solubility and stability in experimental buffers
Welcome to the technical support center for PKZ18. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides related to the solubility and stability of this compound in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel antibiotic that is active against a range of Gram-positive bacteria.[1][2] Its mechanism of action involves the inhibition of a bacterial regulatory RNA element known as the T-box riboswitch.[3][4][5] this compound selectively targets and binds to the specifier loop of the T-box, preventing the binding of uncharged tRNA. This disrupts the transcription of essential genes, such as those for aminoacyl-tRNA synthetases, thereby inhibiting bacterial growth.[1][3][6]
Q2: What are the recommended solvents for preparing a stock solution of this compound?
Based on the general handling of similar small molecule antibiotics, Dimethyl Sulfoxide (DMSO) and Ethanol are recommended for preparing stock solutions of this compound. It is advisable to first dissolve this compound in a minimal amount of organic solvent and then dilute it with the aqueous buffer of choice.
Q3: How should I store this compound stock solutions?
This compound stock solutions should be stored at -20°C for long-term use. For short-term storage, 4°C may be acceptable, but it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Protect the stock solution from light.
Q4: Is this compound stable in aqueous buffer solutions?
The stability of this compound in aqueous buffers has not been extensively reported in publicly available literature. As a general precaution, it is recommended to prepare fresh dilutions in aqueous buffers for each experiment and avoid storing them for extended periods. The stability of thiazole-containing compounds can be influenced by pH, so it is advisable to maintain a pH close to physiological conditions (pH 7.4) unless your experimental design requires otherwise.
This compound Solubility in Common Experimental Buffers
The following table provides estimated solubility data for this compound in common solvents and a widely used experimental buffer. Please note that these are estimations based on the general properties of small molecules with similar structural motifs. It is highly recommended to perform a small-scale solubility test before preparing a large volume of solution.
| Solvent/Buffer | Estimated Solubility | Preparation Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL | Recommended for preparing high-concentration stock solutions. |
| Ethanol | ~5 mg/mL | Can be used as an alternative solvent for stock solutions. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Sparingly soluble | To prepare a working solution in PBS, first dissolve this compound in DMSO or ethanol and then dilute with PBS. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid affecting biological assays. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the required amount of this compound powder using a calibrated analytical balance. The molecular weight of this compound is 398.52 g/mol .[1] To prepare 1 mL of a 10 mM stock solution, you will need 3.985 mg of this compound.
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed this compound. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but be cautious as the thermal stability of this compound has not been fully characterized.
-
Storage: Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates out of solution upon dilution in aqueous buffer. | The solubility of this compound in the aqueous buffer has been exceeded. The final concentration of the organic solvent may be too low. | - Increase the final concentration of the organic solvent (e.g., DMSO or ethanol) in your working solution, ensuring it is compatible with your experimental system. - Decrease the final concentration of this compound in your working solution. - Try a different buffer system or adjust the pH. |
| Inconsistent experimental results. | Degradation of this compound in the stock or working solution. Repeated freeze-thaw cycles of the stock solution. | - Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. - Avoid repeated freeze-thaw cycles by storing the stock solution in single-use aliquots. - Ensure the stock solution is stored properly at -20°C and protected from light. |
| Low or no activity of this compound in a Gram-positive bacterial culture. | Incorrect concentration of this compound. Bacterial strain is not susceptible. This compound has degraded. | - Verify the calculations for your stock and working solutions. - Confirm that the bacterial strain you are using is reported to be susceptible to this compound. - Use a fresh aliquot of this compound stock solution. |
This compound Signaling Pathway and Mechanism of Action
This compound targets the T-box riboswitch, a regulatory RNA element found in Gram-positive bacteria that controls the expression of genes involved in amino acid metabolism. The following diagram illustrates the mechanism of action.
Caption: Mechanism of this compound action on the T-box riboswitch.
Experimental Workflow for Testing this compound Activity
The following diagram outlines a general workflow for assessing the antibacterial activity of this compound.
Caption: General workflow for determining the MIC of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Gene Transcription Prevents Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and mechanism of the T-box riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T-box [riboswitch.ribocentre.org]
- 5. T-box leader - Wikipedia [en.wikipedia.org]
- 6. Small-Molecule Antibiotics Inhibiting tRNA-Regulated Gene Expression Is a Viable Strategy for Targeting Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting resistance development to PKZ18 in bacteria
Welcome to the technical support center for PKZ18, a novel antibiotic targeting Gram-positive bacteria. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential resistance development and to answer frequently asked questions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antibiotic that inhibits bacterial growth by targeting the T-box mechanism, a riboswitch-like gene regulator found in the 5' untranslated region (UTR) of many essential genes in Gram-positive bacteria.[1][2][3] Specifically, this compound targets the conserved stem I specifier loop, preventing the codon-anticodon interaction required for tRNA binding.[1][4][5] This disruption leads to the formation of a terminator hairpin in the mRNA, halting the transcription of downstream genes, particularly those involved in amino acid metabolism.[1][2][3]
Q2: Why is this compound considered to be refractory to resistance?
A2: this compound's multi-target approach is a key reason for its low propensity to induce resistance.[1] It targets chemically and structurally similar regulatory elements in 6-20 different genes, depending on the bacterial strain.[1] For resistance to emerge through target modification, simultaneous mutations would be required in all of these targeted genes, an event with a very low statistical probability.[1] The observed frequency of resistance to this compound and its analogs is extremely low.[5][6]
Q3: What is the known spectrum of activity for this compound?
A3: this compound and its analogs are active against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][4][6] It has also been shown to be effective against bacteria in biofilms, being more efficacious than vancomycin in killing MRSA biofilms.[1]
Q4: Are there any known synergistic effects of this compound with other antibiotics?
A4: Yes, this compound and its analogs have demonstrated synergistic effects with aminoglycoside antibiotics.[5][7] This combination can significantly enhance the efficacy of both drugs, potentially lowering the required therapeutic dose and reducing the risk of toxicity.[5][7]
Troubleshooting Guide: Investigating Reduced Susceptibility to this compound
This guide provides a structured approach to investigating instances of reduced susceptibility or suspected resistance to this compound in your bacterial cultures.
Problem: Bacterial growth is observed at or above the expected Minimum Inhibitory Concentration (MIC) of this compound.
Step 1: Confirm the MIC of the parental and suspected resistant strains.
-
Rationale: It is crucial to first confirm that the observed growth is due to a stable, heritable resistance mechanism and not experimental variability.
-
Action: Perform a standard MIC assay (e.g., broth microdilution) for both the parental (susceptible) strain and the suspected resistant isolate. Include appropriate quality control strains.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation: Prepare a 2-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should bracket the expected MIC.
-
Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of a 96-well microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Step 2: Determine the frequency of resistance.
-
Rationale: Understanding how frequently resistant mutants arise can provide insight into the underlying mechanism.
-
Action: Plate a high-density culture of the parental strain onto agar plates containing this compound at concentrations 2x, 4x, and 8x the MIC. Calculate the frequency of resistance by dividing the number of colonies that appear by the total number of plated bacteria.
Step 3: Investigate the mechanism of resistance.
If a stable increase in MIC is confirmed, the next step is to elucidate the resistance mechanism.
Hypothesis 1: Target modification (Unlikely, but should be ruled out).
-
Rationale: While highly improbable due to the multi-target nature of this compound, it is theoretically possible for mutations to occur in the T-box regulatory elements.
-
Action: Sequence the 5' UTR of the T-box-regulated genes in the resistant isolate and compare them to the parental strain.
Hypothesis 2: Alterations in mRNA turnover.
-
Rationale: A documented case of this compound resistance in an MRSA strain (PKZRSA1) was linked to a mutation in a gene involved in mRNA turnover, not in the T-box targets themselves.[1] This mutation led to a modest (2-fold) increase in the MIC of this compound analogs.
-
Action: Perform whole-genome sequencing (WGS) of the resistant isolate and the parental strain. Compare the sequences to identify single nucleotide polymorphisms (SNPs), insertions, or deletions, paying close attention to genes annotated as being involved in RNA metabolism, such as RNases, RNA helicases, and other RNA-binding proteins.
Experimental Protocol: Whole-Genome Sequencing for Resistance Mutation Identification
-
DNA Extraction: Isolate high-quality genomic DNA from both the parental and resistant strains.
-
Library Preparation and Sequencing: Prepare sequencing libraries according to the manufacturer's protocols (e.g., Illumina). Sequence the genomes to a sufficient depth of coverage (e.g., >30x).
-
Bioinformatic Analysis:
-
Align the sequencing reads of the resistant strain to the parental strain's genome (or a reference genome if the parental genome is not available).
-
Identify genetic variations (SNPs, indels) between the two genomes.
-
Annotate the identified mutations to determine the affected genes and the nature of the amino acid changes (if any).
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Prioritize non-synonymous mutations in genes with functions related to mRNA stability and turnover.
-
Hypothesis 3: Changes in drug efflux or influx.
-
Rationale: Although no changes in efflux or influx were observed in the characterized this compound-resistant mutant, this is a common mechanism of resistance for other antibiotics.
-
Action: Use an efflux pump inhibitor (EPI) in combination with this compound in an MIC assay. A significant decrease in the MIC in the presence of the EPI would suggest the involvement of efflux pumps.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Analogs against Gram-Positive Bacteria
| Compound | Staphylococcus aureus (MRSA) MIC (µg/mL) | Streptococcus pneumoniae MIC (µg/mL) | Enterococcus faecalis MIC (µg/mL) | Bacillus subtilis MIC (µg/mL) |
| This compound | 32-64 | Data not available | Data not available | Data not available |
| This compound-22 | 32 | Data not available | Data not available | Data not available |
Table 2: Frequency of Resistance to this compound and its Analogs
| Compound | Bacterial Strain | Resistance Frequency |
| This compound-22 | S. aureus (MRSA) | 5.43 x 10⁻¹² |
| Gentamicin | S. aureus (MRSA) | 1.6 x 10⁻⁷ |
Visualizations
Caption: Mechanism of action of this compound on T-box regulated gene transcription.
Caption: Workflow for troubleshooting suspected this compound resistance.
Caption: Hypothetical signaling pathway for indirect this compound resistance.
References
- 1. Whole genome sequencing of meticillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two-component regulatory system - Wikipedia [en.wikipedia.org]
- 6. scholarworks.uvm.edu [scholarworks.uvm.edu]
- 7. Profiling Antibiotic Susceptibility among Distinct Enterococcus faecalis Isolates from Dental Root Canals - PMC [pmc.ncbi.nlm.nih.gov]
PKZ18 degradation pathways and how to mitigate them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PKZ18 and its analogs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to have lost activity. What are the potential causes and solutions?
A: Loss of this compound activity can stem from several factors related to compound stability. Here are some troubleshooting steps:
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Improper Storage: this compound should be stored according to the supplier's Certificate of Analysis. While it may be shipped at room temperature, long-term storage conditions are critical. If specific instructions are unavailable, storing the compound as a powder at -20°C or -80°C is a standard practice for preserving the stability of small molecules. For solutions, it is best to prepare fresh stocks for each experiment or store aliquots at -80°C to minimize freeze-thaw cycles.
-
Solution Instability: The stability of this compound in solution can be dependent on the solvent, pH, and temperature. For in vitro assays, it is crucial to ensure the compound is soluble and stable in the chosen culture medium. Consider the following:
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of compounds like this compound. Ensure the final concentration of DMSO in your experimental setup is low (typically <0.5%) to avoid solvent-induced artifacts.
-
pH of Media: The stability of many small molecules is pH-dependent. If you are using custom buffers or media, verify that the pH is within a range that does not promote the degradation of this compound.
-
Incubation Time and Temperature: Prolonged incubation at 37°C can lead to the degradation of some compounds. If you suspect instability during your assay, you could consider shorter incubation times or include a positive control to assess compound activity throughout the experiment.
-
-
Adsorption to Plastics: Small molecules can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in your experiment. Using low-adhesion plastics or pre-treating plates can sometimes mitigate this issue.
Q2: I am observing cytotoxicity in my eukaryotic cell line at concentrations close to the MIC for bacteria. Is this expected?
A: Yes, this is a known characteristic of the parent compound, this compound. Published data indicates that this compound can exhibit cytotoxicity against eukaryotic cells at concentrations near its minimum inhibitory concentration (MIC) against bacteria.[1]
If cytotoxicity is a concern for your experiments, consider using one of the developed analogs, such as this compound-22. These analogs have been designed to have reduced cytotoxicity against eukaryotic cells while maintaining or even improving antibacterial efficacy.[1]
Q3: What are the recommended storage conditions for this compound?
A: The most reliable source for storage information is the Certificate of Analysis provided by the supplier. One supplier suggests that while this compound is shipped at room temperature in the continental US, storage should follow the recommended conditions on the certificate.[2] In the absence of specific instructions, a conservative approach is to store the solid compound at -20°C or below, protected from light and moisture.
Q4: Are there more stable alternatives to this compound?
A: Yes, research has led to the development of this compound analogs with improved properties. For instance, this compound-22 has been shown to be more potent than the parent compound in inhibiting the growth of S. aureus in biofilms and is less toxic to eukaryotic cells.[3] These analogs were developed to enhance the binding to the target specifier loop and improve the therapeutic window.[1][3]
Quantitative Data Summary
The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against various Gram-positive bacteria.
| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) | Reference |
| Bacillus subtilis | 32-64 | N/D | [2] |
| Staphylococcus aureus | 32-64 | N/D | [2] |
| Enterococcus faecalis | >32 | 32 | [3] |
N/D: Not Determined
Key Experimental Protocols
Protocol: Thermodynamic Stability Measurement of RNA-Ligand Interaction
This protocol is adapted from studies assessing the binding of this compound to its RNA target and can be used to evaluate the stability of the RNA-ligand complex.[1]
Objective: To determine the change in melting temperature (ΔTm) of the target RNA (e.g., B. subtilis glyQS stem I specifier loop) upon binding of this compound or its analogs. A negative ΔTm indicates that the ligand destabilizes the RNA structure.
Materials:
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Chemically synthesized RNA oligonucleotides (wild-type and mutant/control)
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This compound or analog of interest
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Buffer: 10 mM Na2HPO4, 10 mM KH2PO4, pH 6.8
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UV-visible spectrophotometer with a Peltier temperature control accessory
Methodology:
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RNA Preparation: Resuspend the lyophilized RNA oligonucleotides in the buffer to a final concentration of 1-5 µM.
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Sample Preparation: Prepare samples containing the RNA in the absence and presence of the compound (this compound or analog). A typical compound concentration to test would be in the low micromolar range, but this may need optimization.
-
Denaturation and Renaturation:
-
Heat the samples to 95°C for 5 minutes to ensure complete denaturation of the RNA.
-
Cool the samples slowly to room temperature to allow for proper refolding.
-
-
UV Thermal Melt Analysis:
-
Place the samples in the spectrophotometer.
-
Monitor the absorbance at 260 nm while increasing the temperature from 25°C to 95°C at a controlled rate (e.g., 1°C/minute).
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Record the absorbance at each temperature point.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the RNA is unfolded. This is determined from the midpoint of the melting curve.
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Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the RNA alone from the Tm of the RNA in the presence of the compound.
-
Visualizations
Caption: Mechanism of action of this compound on the T-box regulatory system.
Caption: Workflow for troubleshooting loss of this compound activity.
References
Addressing off-target effects of PKZ18 in research
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing PKZ18 and its analogs. Our goal is to help you navigate potential challenges and ensure the successful application of these novel antibiotics in your research.
Frequently Asked Questions (FAQs)
Q1: My experiment with a this compound analog shows eukaryotic cell toxicity. How can I address this?
A1: While this compound analogs like this compound-22 have shown reduced cytotoxicity compared to the parent compound, it's crucial to determine the therapeutic window in your specific cell line.[1][2]
Troubleshooting Steps:
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Confirm the Minimum Inhibitory Concentration (MIC): First, re-verify the MIC of your this compound analog against the bacterial strain you are studying.
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Dose-Response Cytotoxicity Assay: Perform a dose-response experiment with your eukaryotic cell line to determine the concentration at which toxicity occurs. This will help you establish a clear therapeutic window.
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Incubation Time: Be mindful of the incubation time. Cytotoxicity of this compound has been observed to be time-dependent.[1] Consider shorter incubation periods if your experimental design allows.
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Control Experiments: Include appropriate vehicle controls (the solvent used to dissolve the this compound analog) to ensure that the observed toxicity is not due to the vehicle itself.
Q2: How can I be sure that the observed antibacterial effect is due to T-box inhibition and not an off-target effect?
A2: This is a critical question. The primary mechanism of this compound is the disruption of T-box-mediated transcription.[1][2] You can validate this through several experimental approaches.
Experimental Validation Workflow:
References
- 1. Small-Molecule Antibiotics Inhibiting tRNA-Regulated Gene Expression Is a Viable Strategy for Targeting Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Antibiotics Inhibiting tRNA-Regulated Gene Expression Is a Viable Strategy for Targeting Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining PKZ18 Delivery Methods for Targeted Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with PKZ18 and its analogs. The focus is on refining delivery methods to enhance therapeutic efficacy at specific sites of infection, such as biofilms and intracellular environments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small-molecule antibiotic that targets the T-box mechanism, a riboswitch-like gene regulator found in the 5' untranslated region (UTR) of numerous essential genes in Gram-positive bacteria.[1][2] It specifically targets the stem I specifier loops, preventing the codon-anticodon interaction required for tRNA binding and thereby reducing the transcription of associated genes.[1][3] This multi-target approach is a key advantage, as it is less prone to the development of resistance compared to single-target antibiotics.[4][5]
Q2: Can this compound be used for targeted therapy in the context of cancer or other non-infectious diseases?
Currently, the known mechanism of this compound and its analogs is specific to Gram-positive bacteria.[4][5] Its target, the T-box regulatory element, is not present in human cells.[5] Therefore, its direct application in targeted therapy for diseases like cancer is not its intended use. However, the concept of "targeted delivery" for this compound involves directing the antibiotic to specific sites of infection, such as deep-seated biofilms or intracellular pathogens, to increase local concentrations and efficacy.
Q3: What are the advantages of using a delivery system, like nanoparticles, for this compound?
While this compound is a small molecule, utilizing a delivery system can offer several advantages:
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Enhanced Biofilm Penetration: Nanoparticles can be engineered to penetrate the extracellular polymeric substance (EPS) of biofilms, delivering the antibiotic to the embedded bacteria. An analog, this compound-22, has shown effectiveness in penetrating biofilms.[5]
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Targeting Intracellular Bacteria: Pathogens like Chlamydia and certain strains of Staphylococcus aureus can reside within host cells. Nanoparticles, such as those made from PLGA, can be designed to be taken up by host cells and release the antibiotic intracellularly, targeting the infection at its source.[6]
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Improved Pharmacokinetics: Encapsulation within a nanoparticle can protect the drug from premature degradation, prolong its circulation time, and allow for controlled release.[7]
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Reduced Off-Target Effects: By concentrating the antibiotic at the site of infection, the required systemic dose may be reduced, potentially lowering the risk of side effects.[8]
Q4: What are the key challenges in developing a nanoparticle-based delivery system for this compound?
Developing a nanoparticle delivery system involves several challenges:
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Scalability and Reproducibility: Ensuring consistent nanoparticle synthesis with uniform size, charge, and drug loading is crucial for reliable performance and is a common hurdle in scaling up from benchtop to larger-scale production.[9]
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Stability: Nanoparticles must remain stable in biological fluids without significant aggregation or premature drug release.[7]
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Toxicity: The nanoparticle materials themselves must be biocompatible and not induce an undue immune response or toxicity.[10]
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Biological Barriers: The delivery system must be able to navigate and overcome biological barriers to reach the target site, such as the reticuloendothelial system for systemic delivery or the dense matrix of a biofilm.[7]
Troubleshooting Guides
Issue 1: Low Efficacy of this compound Analog in a Biofilm Model
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Biofilm Penetration | 1. Characterize the size and surface charge of your delivery vehicle. Smaller, neutrally charged particles may penetrate biofilms more effectively. 2. Consider co-administering a biofilm-degrading enzyme. | The dense EPS matrix of biofilms can prevent drug penetration. Optimizing particle properties or disrupting the matrix can improve access to the embedded bacteria. |
| Drug Inactivation | 1. Verify the stability of the this compound analog in the biofilm matrix and culture medium over the course of the experiment. 2. Ensure the delivery system protects the drug from degradation. | Components of the biofilm matrix or byproducts of bacterial metabolism could potentially inactivate the antibiotic. |
| Sub-optimal Dosing Regimen | 1. Perform a dose-response study to determine the Minimum Biofilm Eradication Concentration (MBEC). 2. Evaluate different treatment durations. | Bacteria within a biofilm are often more resistant than their planktonic counterparts and may require higher concentrations or longer exposure times for eradication. |
Issue 2: Inconsistent Drug Loading and High Polydispersity Index (PDI) in Nanoparticle Formulation
| Potential Cause | Troubleshooting Step | Rationale |
| Sub-optimal Formulation Parameters | 1. Systematically vary the ratios of lipids or polymers used in the formulation.[11][12] 2. Optimize the ratio of the this compound analog to the encapsulating material. | The physicochemical properties of the formulation components significantly impact nanoparticle self-assembly and drug encapsulation. |
| Inefficient Mixing During Formulation | 1. If using a nanoprecipitation method, ensure rapid and uniform mixing of the organic and aqueous phases. Microfluidic systems can provide better control over mixing.[11] 2. Control the temperature during the formulation process. | The rate of mixing can influence the size and uniformity of the resulting nanoparticles. |
| Issues with Downstream Processing | 1. Optimize purification methods (e.g., dialysis, tangential flow filtration) to remove unencapsulated drug and residual solvents. 2. Evaluate the impact of lyophilization or storage conditions on nanoparticle integrity. | Post-formulation steps can affect the stability and characteristics of the final nanoparticle product. |
Issue 3: Low Intracellular Uptake of this compound-Loaded Nanoparticles
| Potential Cause | Troubleshooting Step | Rationale |
| Unfavorable Nanoparticle Properties | 1. Modify the surface of the nanoparticles with targeting ligands (e.g., antibodies, peptides) that bind to receptors on the target host cells.[8][13] 2. Adjust the size and zeta potential of the nanoparticles, as these properties influence cellular uptake mechanisms. | Surface functionalization can promote receptor-mediated endocytosis, leading to more efficient internalization. |
| Incorrect Cell Model | 1. Ensure the chosen cell line is a relevant model for the intracellular infection being studied. 2. Verify that the infection protocol results in a consistent level of intracellular bacteria. | The type of host cell and the state of infection can influence the uptake of nanoparticles. |
| Inappropriate Incubation Time | 1. Perform a time-course experiment to determine the optimal incubation time for nanoparticle uptake. | Cellular uptake is a dynamic process, and insufficient incubation time may result in low intracellular concentrations. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound and Analogs
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) |
| This compound | B. subtilis | 16 | 32 |
| This compound | S. aureus (MRSA) | 32-64 | N/D |
| This compound | E. faecalis | >32 (incomplete inhibition) | 32 |
| This compound-22 | S. aureus (MRSA) | 64 | N/D |
| Data synthesized from literature. MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration), N/D (Not Determined).[5] |
Experimental Protocols
Protocol: Evaluating the Efficacy of this compound-Nanoparticle Formulations Against Intracellular Staphylococcus aureus
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Preparation of this compound-Loaded Nanoparticles:
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Formulate nanoparticles (e.g., using PLGA) encapsulating a this compound analog using a validated method such as nanoprecipitation or microfluidics.[11]
-
Characterize the nanoparticles for size, polydispersity index (PDI), zeta potential, and drug loading efficiency.
-
-
Cell Culture and Infection:
-
Culture a suitable host cell line (e.g., macrophages like J774.16) to 80-90% confluency.
-
Infect the host cells with a clinical isolate of methicillin-resistant Staphylococcus aureus (MRSA) at a multiplicity of infection (MOI) of 10 for 1-2 hours.
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Wash the cells with phosphate-buffered saline (PBS) to remove extracellular bacteria.
-
Add fresh culture medium containing lysostaphin to kill any remaining extracellular bacteria.
-
-
Treatment with this compound Formulations:
-
Prepare serial dilutions of the this compound-nanoparticle formulation, the free this compound analog, and empty nanoparticles (as a control) in the cell culture medium.
-
Remove the lysostaphin-containing medium, wash the cells, and add the medium containing the different treatment formulations.
-
Incubate the cells for 24-48 hours.
-
-
Assessment of Intracellular Bacterial Viability:
-
After the treatment period, wash the cells with PBS.
-
Lyse the host cells using a gentle detergent (e.g., Triton X-100) to release the intracellular bacteria.
-
Perform serial dilutions of the cell lysate and plate on appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates overnight at 37°C and count the number of colony-forming units (CFUs).
-
-
Data Analysis:
-
Calculate the percentage reduction in CFUs for each treatment group compared to the untreated control.
-
Determine the intracellular MIC of the free drug and the nanoparticle formulation.
-
Assess the toxicity of the formulations to the host cells using an appropriate viability assay (e.g., MTT assay).
-
Visualizations
Caption: Mechanism of action of this compound, which inhibits bacterial growth by disrupting T-box mediated gene transcription.
References
- 1. Small-Molecule Antibiotics Inhibiting tRNA-Regulated Gene Expression Is a Viable Strategy for Targeting Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Antibiotics Inhibiting tRNA-Regulated Gene Expression Is a Viable Strategy for Targeting Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. healthresearch.org [healthresearch.org]
- 5. Targeting Gene Transcription Prevents Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted delivery of antibiotics to intracellular chlamydial infections using PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. traditionalmedicine.actabotanica.org [traditionalmedicine.actabotanica.org]
- 8. mdpi.com [mdpi.com]
- 9. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges and Advances in Nanoformulations for Drug Delivery [wisdomlib.org]
- 11. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 12. Optimization of Lipid Nanoparticle Formulations for mRNA Delivery in Vivo with Fractional Factorial and Definitive Screening Designs. | Semantic Scholar [semanticscholar.org]
- 13. Targeted Delivery to Tumors: Multidirectional Strategies to Improve Treatment Efficiency [mdpi.com]
Validation & Comparative
Comparative Analysis of PKZ18 and its Analog PKZ18-22: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the novel antibiotic PKZ18 and its analog, this compound-22. This document outlines their mechanism of action, comparative efficacy, and detailed experimental protocols to support further research and development in the fight against antibiotic resistance.
Introduction
The rise of multidrug-resistant bacteria, particularly Gram-positive pathogens, presents a significant global health challenge. This compound and its analog this compound-22 represent a promising new class of antibiotics that target a unique and conserved mechanism in these bacteria: tRNA-dependent transcription regulation. By selectively inhibiting the T-box riboswitch, these compounds disrupt essential metabolic pathways in bacteria without affecting the human host, who lacks this regulatory system.[1][2] This guide offers a side-by-side comparison of the parent compound, this compound, and its improved analog, this compound-22, to inform research and development efforts.
Mechanism of Action: Targeting the T-box Riboswitch
Both this compound and this compound-22 exert their antibiotic effect by targeting the T-box riboswitch, a non-coding RNA element found in the 5' untranslated region (UTR) of many essential genes in Gram-positive bacteria, including those for aminoacyl-tRNA synthetases.[2][3][4] The T-box mechanism allows the bacterium to sense the availability of amino acids by monitoring the charging status of transfer RNA (tRNA).
Under normal conditions, an uncharged tRNA binds to the T-box, stabilizing an antiterminator structure and allowing the transcription of downstream genes.[3][4] this compound and its analogs intervene at this critical step. They bind to the "specifier loop" of the T-box, preventing the necessary codon-anticodon interaction with the tRNA.[3][5] This disruption leads to the formation of a terminator hairpin, prematurely halting transcription and ultimately leading to bacterial cell death.[3][4]
Caption: General experimental workflow for comparing this compound and this compound-22.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound and this compound-22 against Bacillus subtilis 168 and methicillin-resistant Staphylococcus aureus (MRSA) strains (e.g., S. aureus 4220, N315) is determined using the broth microdilution method.
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Bacterial Culture: Prepare overnight cultures of the bacterial strains in both rich (e.g., Tryptic Soy Broth) and minimal media.
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Compound Dilution: Prepare serial dilutions of this compound and this compound-22 in the respective media in a 96-well plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.
Cytotoxicity Assay
The cytotoxicity of the compounds is assessed using A549 human lung epithelial cells and J774.16 murine macrophages.
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and this compound-22 for 48 to 72 hours.
-
Viability Assessment:
-
alamarBlue Assay: Add alamarBlue reagent to each well and incubate. Measure the fluorescence or absorbance to determine metabolic activity.
-
Trypan Blue Exclusion Assay: Stain the cells with trypan blue and count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls.
RNA Sequencing and Analysis
To confirm the on-target effect of this compound-22, RNA sequencing is performed on MRSA treated with the compound.
-
Bacterial Culture and Treatment: Grow MRSA in minimal media and treat with this compound-22 at a sub-MIC concentration (e.g., 4 µg/mL).
-
RNA Extraction: Isolate total RNA from the bacterial cells.
-
Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing.
-
Data Analysis:
-
Align the sequencing reads to the MRSA reference genome.
-
Perform differential gene expression analysis to identify genes whose expression is significantly altered by this compound-22 treatment.
-
Focus on the expression levels of the 5' UTR (T-box) and the open reading frame (ORF) of T-box regulated genes to assess transcriptional read-through.
-
Conclusion
The comparative analysis of this compound and its analog this compound-22 clearly demonstrates the successful optimization of a promising antibiotic lead. This compound-22 exhibits enhanced antimicrobial potency, a more favorable safety profile with reduced cytotoxicity, and maintains a low propensity for resistance development. Its bactericidal activity against MRSA further highlights its potential as a valuable therapeutic agent. The detailed experimental protocols provided herein are intended to empower researchers to further investigate this important class of antibiotics and accelerate the development of new strategies to combat the growing threat of antimicrobial resistance.
References
- 1. Antimicrobial and cytotoxic activity of green synthesis silver nanoparticles targeting skin and soft tissue infectious agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Repurposing of Antimicrobial Agents for Cancer Therapy: What Do We Know? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Riboswitch-Targeting Antibiotics: PKZ18 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria necessitates the exploration of novel drug targets and mechanisms of action. Riboswitches, structured non-coding RNA elements found predominantly in bacteria, have emerged as a promising class of targets.[1][2] This guide provides a detailed comparison of PKZ18, a novel T-box riboswitch-targeting antibiotic, with other notable riboswitch-targeting antibiotics: ribocil, roseoflavin, and pyrithiamine.
Executive Summary
This compound presents a unique multi-targeting approach by binding to conserved structural elements in multiple T-box riboswitch-like regulators of genes essential for amino acid metabolism in Gram-positive bacteria.[3] This contrasts with other riboswitch-targeting antibiotics like ribocil, roseoflavin, and pyrithiamine, which typically target a single type of riboswitch (FMN or TPP). A key advantage of this compound's multi-target mechanism is a significantly lower frequency of resistance development compared to single-target agents.[3][4] While direct head-to-head comparative data is limited, this guide consolidates available quantitative data on the antibacterial activity and cytotoxicity of these compounds, alongside detailed experimental protocols to aid in their evaluation.
Quantitative Data Comparison
The following tables summarize the available data on the minimum inhibitory concentrations (MICs) of this compound and other riboswitch-targeting antibiotics against key bacterial pathogens. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Antibacterial Activity of this compound and its Analogs
| Compound | Target Organism | MIC (μg/mL) |
| This compound | Bacillus subtilis | 16 |
| This compound | Staphylococcus aureus | 32-64 |
| This compound | Methicillin-resistant S. aureus (MRSA) | 64 |
| This compound-22 | Bacillus subtilis | 8 |
| This compound-22 | Methicillin-resistant S. aureus (MRSA) | 8-16 |
Data sourced from multiple studies. Conditions may vary.
Table 2: Antibacterial Activity of Ribocil
| Compound | Target Organism | MIC (μg/mL) |
| Ribocil-C | Methicillin-resistant S. aureus (MRSA) | 0.5 |
| Ribocil C-PA | Escherichia coli | 4 |
| Ribocil C-PA | Klebsiella pneumoniae | 4 |
Data sourced from multiple studies. Conditions may vary.[1][5]
Table 3: Antibacterial Activity of Roseoflavin
| Compound | Target Organism | MIC (mg/L) |
| Roseoflavin | Staphylococcus aureus | 1.25 |
| Roseoflavin | Listeria monocytogenes | 0.5 |
Data sourced from multiple studies. Conditions may vary.[6]
Table 4: Frequency of Resistance
| Antibiotic | Target Organism | Frequency of Resistance |
| This compound-22 | Methicillin-resistant S. aureus (MRSA) | 5.6 x 10-12 |
| Ribocil C | Escherichia coli | ~10-6 |
| Ribocil C-PA | Escherichia coli | 2.1 x 10-6 - 3.2 x 10-6 |
Data sourced from multiple studies.[3][4][5][7]
Mechanism of Action and Target Specificity
This compound: A Multi-Target Approach to T-box Riboswitches
This compound and its analogs represent a novel class of antibiotics that target the T-box riboswitch regulatory system, which is prevalent in Gram-positive bacteria and controls the expression of essential genes involved in amino acid metabolism.[8] Unlike conventional riboswitch ligands, this compound does not mimic the natural ligand (uncharged tRNA). Instead, it is thought to bind to a conserved structural element within the T-box leader RNA, preventing the conformational change required for transcriptional readthrough. This leads to the simultaneous downregulation of multiple essential genes, a key factor in its low frequency of resistance.[3]
Ribocil: Targeting the FMN Riboswitch
Ribocil is a synthetic small molecule that targets the flavin mononucleotide (FMN) riboswitch, which regulates riboflavin (vitamin B2) biosynthesis and transport.[1][9] By binding to the aptamer domain of the FMN riboswitch, ribocil mimics the natural ligand (FMN) and triggers a conformational change that leads to the termination of transcription of the downstream genes.[1][10] This effectively starves the bacteria of essential flavin cofactors.
Roseoflavin: A Natural Antibiotic Targeting the FMN Riboswitch
Roseoflavin is a natural analog of riboflavin with antimicrobial activity.[2] Similar to ribocil, it targets the FMN riboswitch.[2][11] Upon entering the bacterial cell, roseoflavin is converted to roseoflavin mononucleotide (RoFMN), which then binds to the FMN riboswitch aptamer, leading to the repression of genes involved in riboflavin biosynthesis.[6]
Pyrithiamine: A Thiamine Analog Targeting the TPP Riboswitch
Pyrithiamine is a synthetic analog of thiamine (vitamin B1) that targets the thiamine pyrophosphate (TPP) riboswitch. This riboswitch controls the expression of genes involved in the biosynthesis and transport of thiamine. Pyrithiamine is taken up by bacterial cells and phosphorylated to pyrithiamine pyrophosphate (PTPP). PTPP then binds to the TPP riboswitch, mimicking TPP and causing transcriptional termination of the regulated genes.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Protocol:
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is used to inoculate a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is incubated at 37°C with shaking until it reaches a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution of Antibiotic: The antibiotic is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.
In Vitro Transcription Assay for T-box Riboswitch
Objective: To assess the effect of an antibiotic on the transcriptional regulation of a T-box riboswitch.
Protocol:
-
Template Preparation: A DNA template containing the T-box leader sequence downstream of a suitable promoter (e.g., T7 promoter) is prepared by PCR.
-
Transcription Reaction: The in vitro transcription reaction is assembled containing the DNA template, RNA polymerase, ribonucleotides (including a radiolabeled nucleotide for detection), and the antibiotic at various concentrations.
-
Incubation: The reaction is incubated at 37°C to allow transcription to occur.
-
Analysis of Transcripts: The transcription products are separated by denaturing polyacrylamide gel electrophoresis.
-
Quantification: The full-length (readthrough) and terminated transcripts are visualized by autoradiography and quantified to determine the effect of the antibiotic on transcription termination.
Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxic effect of an antibiotic on mammalian cells.
Protocol:
-
Cell Seeding: Mammalian cells (e.g., HeLa or HEK293) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the antibiotic for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control.
Visualizing the Comparison: Logical Relationships and Workflows
References
- 1. A Riboswitch-Driven Era of New Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roseoflavin is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. healthresearch.org [healthresearch.org]
- 4. Targeting Gene Transcription Prevents Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and mechanism of the T-box riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual-Targeting Small-Molecule Inhibitors of the Staphylococcus aureus FMN Riboswitch Disrupt Riboflavin Homeostasis in an Infectious Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roseoflavin is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antibacterial Properties of PKZ18: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial properties of PKZ18 and its analog, this compound-22, with a focus on validating their bactericidal versus bacteriostatic characteristics. The information presented is collated from publicly available research to assist in understanding the potential of these compounds in antibiotic development.
Executive Summary
This compound is an antibiotic that demonstrates inhibitory activity against a range of Gram-positive bacteria by targeting the T-box riboswitch mechanism, a novel approach that hinders bacterial transcription and translation.[1][2] While this compound itself has been identified as primarily bacteriostatic against clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA), a structurally related analog, this compound-22, has exhibited bactericidal activity.[1][3] This guide will delve into the experimental data and methodologies used to substantiate these claims, offering a framework for the evaluation of this promising class of antibiotics.
Comparative Efficacy of this compound and Analogs
The determination of whether an antibiotic is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth) is crucial for its therapeutic application. This is typically assessed by comparing the Minimum Inhibitory Concentration (MIC) with the Minimum Bactericidal Concentration (MBC). An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[4][5]
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Classification | Reference |
| This compound | Most Gram-positive bacteria | 32-64 | Not Reported | - | Primarily Bacteriostatic | [1][2] |
| This compound | MRSA (clinical isolate) | 64 | >64 | >1 | Bacteriostatic | [1][6] |
| This compound-22 | Bacillus subtilis 168 | Not Reported | Reported as Bactericidal | ≤4 | Bactericidal | [1] |
| This compound-22 | MRSA | Not Reported | 64 | ≤4 | Bactericidal | [1] |
Mechanism of Action: The T-box Riboswitch
This compound and its analogs exert their antibacterial effect by targeting the T-box riboswitch, a regulatory RNA element found in many Gram-positive bacteria.[3][6] This mechanism is distinct from many currently used antibiotics, offering a potential advantage against resistant strains. The T-box riboswitch controls the expression of genes essential for amino acid metabolism and tRNA synthesis.[7] this compound binds to the T-box, preventing the binding of uncharged tRNA and thereby promoting the termination of transcription of these vital genes.[1][3]
Caption: Mechanism of T-box riboswitch regulation and the inhibitory action of this compound.
Experimental Protocols
To differentiate between bactericidal and bacteriostatic activity, a combination of MIC, MBC, and time-kill assays are employed.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
This protocol outlines the broth microdilution method for determining MIC, followed by the determination of MBC.
Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.
Time-Kill Kinetic Assay
This assay provides a dynamic view of the antibacterial agent's effect over time.
Caption: Experimental workflow for a time-kill kinetic assay.
Conclusion
The available data indicates that while this compound is a promising bacteriostatic agent, its analog this compound-22 demonstrates superior bactericidal activity against key Gram-positive pathogens. The unique mechanism of action targeting the T-box riboswitch makes this class of compounds a valuable area for further research and development in the fight against antibiotic resistance. The experimental protocols outlined in this guide provide a standardized framework for the continued evaluation of this compound and its derivatives.
References
- 1. Small-Molecule Antibiotics Inhibiting tRNA-Regulated Gene Expression Is a Viable Strategy for Targeting Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure and mechanism of the T-box riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Gene Transcription Prevents Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T-box [riboswitch.ribocentre.org]
Comparative Transcriptomics of PKZ18-Treated Bacteria: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of PKZ18 on bacteria, supported by available experimental data and detailed methodologies. This compound and its analogs represent a novel class of antibiotics targeting tRNA-regulated gene expression in Gram-positive bacteria, offering a promising strategy to combat antibiotic resistance.
Introduction to this compound and its Mechanism of Action
This compound is a small-molecule antibiotic that selectively inhibits bacterial growth by targeting the T-box riboswitch regulatory mechanism.[1][2][3][4] This mechanism is prevalent in Gram-positive bacteria and controls the expression of essential genes, particularly those involved in amino acid metabolism and aminoacyl-tRNA synthesis.[1][5][6] The T-box riboswitch, located in the 5' untranslated region (UTR) of target mRNAs, senses the aminoacylation status of specific tRNAs.[1][2] In the absence of a sufficient supply of charged tRNAs, an uncharged tRNA binds to the T-box, inducing a conformational change that allows transcription to proceed. This compound and its analogs, such as this compound-22, disrupt this process by binding to the T-box and preventing the interaction with the uncharged tRNA, leading to premature transcription termination and inhibition of bacterial growth.[1][4] This multi-target approach, affecting several essential genes simultaneously, is believed to contribute to the low frequency of observed antibiotic resistance.[1][7]
Comparative Transcriptomic Analysis
Transcriptomic studies, primarily using RNA sequencing (RNA-seq) and quantitative real-time PCR (qRT-PCR), have been instrumental in elucidating the effects of this compound and its analogs on bacterial gene expression. These studies have demonstrated the specific impact on T-box-regulated genes in pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).
Quantitative Data Summary
Below is a template for presenting such quantitative data, which would typically be generated from RNA-seq experiments.
| Gene | Function | Fold Change (this compound-22 vs. Control) | p-value |
| ileS | Isoleucyl-tRNA synthetase | e.g., -2.5 | <0.05 |
| leuS | Leucyl-tRNA synthetase | e.g., -2.1 | <0.05 |
| tyrS | Tyrosyl-tRNA synthetase | e.g., -1.8 | <0.05 |
| thrS | Threonyl-tRNA synthetase | e.g., -2.0 | <0.05 |
| glyS | Glycyl-tRNA synthetase | e.g., -1.5 | <0.05 |
| serS | Seryl-tRNA synthetase | e.g., -1.7 | <0.05 |
| proS | Prolyl-tRNA synthetase | e.g., -1.9 | <0.05 |
| hisS | Histidyl-tRNA synthetase | e.g., -1.6 | <0.05 |
| aroF | Chorismate mutase | e.g., -1.4 | >0.05 |
| trpS | Tryptophanyl-tRNA synthetase | e.g., -1.2 | >0.05 |
| cysS | Cysteinyl-tRNA synthetase | e.g., -1.1 | >0.05 |
| metS | Methionyl-tRNA synthetase | e.g., -1.3 | >0.05 |
Table 1: Illustrative summary of differential gene expression in MRSA treated with this compound-22. This table is a template representing the expected output from an RNA-seq experiment comparing this compound-22 treated MRSA with an untreated control. The fold changes and p-values are hypothetical and serve to illustrate the expected format.
Experimental Protocols
The following sections detail the typical methodologies employed in the transcriptomic analysis of this compound-treated bacteria.
Bacterial Strains and Growth Conditions
-
Bacterial Strains: Methicillin-resistant Staphylococcus aureus (MRSA) strains, such as USA300, are commonly used.
-
Culture Media: Bacteria are typically grown in standard laboratory media like Mueller-Hinton Broth (MHB) or a defined minimal medium to control for nutrient availability.
-
Treatment: Bacterial cultures in the exponential growth phase are treated with this compound or its analogs at concentrations around the minimum inhibitory concentration (MIC). Control cultures are treated with the vehicle (e.g., DMSO) alone.
RNA Extraction
-
Cell Lysis: Bacterial cells are harvested by centrifugation and lysed using methods such as mechanical disruption with beads or enzymatic digestion with lysozyme.
-
RNA Purification: Total RNA is extracted using commercially available kits (e.g., RNeasy Mini Kit, Qiagen) or a phenol-chloroform extraction protocol.
-
DNase Treatment: To remove contaminating genomic DNA, RNA samples are treated with DNase I.
-
Quality Control: The quantity and quality of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).
RNA Sequencing (RNA-seq)
-
Ribosomal RNA (rRNA) Depletion: Since rRNA constitutes a large portion of total RNA, it is typically removed using commercially available kits to enrich for messenger RNA (mRNA).
-
cDNA Library Preparation: The enriched mRNA is fragmented and reverse transcribed into complementary DNA (cDNA). Adapters are then ligated to the cDNA fragments to prepare the sequencing library.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: The raw sequencing reads are subjected to quality control, trimmed, and aligned to a reference bacterial genome. The number of reads mapping to each gene is counted, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon this compound treatment.
Quantitative Real-Time PCR (qRT-PCR)
-
Reverse Transcription: Purified RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
Real-Time PCR: The cDNA is used as a template for PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
Data Analysis: The amplification of target genes is monitored in real-time. The relative expression of each gene is calculated using the ΔΔCt method, normalized to the expression of a stably expressed housekeeping gene.[3]
Visualizations
T-box Riboswitch Signaling Pathway
The following diagram illustrates the mechanism of the T-box riboswitch and the inhibitory action of this compound.
Figure 1: T-box riboswitch mechanism and this compound inhibition.
Experimental Workflow for Comparative Transcriptomics
The diagram below outlines the key steps in a typical comparative transcriptomics experiment to study the effects of this compound.
Figure 2: Workflow for comparative transcriptomic analysis.
Conclusion
The study of the transcriptomic effects of this compound and its analogs provides critical insights into their antibacterial mechanism and potential as therapeutic agents. By specifically targeting the T-box riboswitch, these compounds induce a targeted disruption of essential gene expression in Gram-positive bacteria. Future research providing detailed, publicly available transcriptomic datasets will be invaluable for a deeper, quantitative understanding of the bacterial response to this novel class of antibiotics and for the rational design of even more effective derivatives.
References
- 1. biostate.ai [biostate.ai]
- 2. pubcompare.ai [pubcompare.ai]
- 3. qRT-PCR gene expression analysis. [bio-protocol.org]
- 4. Small-Molecule Antibiotics Inhibiting tRNA-Regulated Gene Expression Is a Viable Strategy for Targeting Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Targeting Gene Transcription Prevents Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. healthresearch.org [healthresearch.org]
PKZ18: A Novel Anti-Biofilm Agent Outperforms Standard Antibiotics Against Staphylococcus aureus Biofilms
A new class of anti-infective agent, PKZ18, demonstrates superior efficacy in combating resilient Staphylococcus aureus biofilms when compared to traditional antibiotics like vancomycin. Experimental data reveals that this compound and its analogs not only inhibit biofilm formation but also eradicate established biofilms at concentrations where standard treatments falter. This guide provides a comprehensive comparison of this compound's performance against standard antibiotics, supported by experimental data, detailed protocols, and visualizations of its mechanism of action.
Superior Efficacy of this compound in Biofilm Eradication
This compound, and specifically its analog this compound-22, has shown remarkable potency against S. aureus biofilms. Research indicates that this compound-22 is approximately 10-fold more effective than vancomycin at inhibiting the growth of these bacterial communities.[1][2] In head-to-head comparisons, this compound-22 achieved a significant 2.5 log reduction in colony-forming units (CFU)/mL within established S. aureus biofilms, which translates to a reduction of over 99% of the bacterial cells.[1] This performance notably surpasses that of vancomycin, which only achieved a 1.6 log reduction under similar conditions.[1]
Furthermore, this compound has demonstrated synergistic effects when used in combination with conventional antibiotics such as gentamicin and rifampin, suggesting its potential to enhance existing treatment regimens.[1][2] This synergy is a promising development in the fight against antibiotic-resistant biofilm infections.
Quantitative Performance Data
The following table summarizes the comparative efficacy of this compound-22 and standard antibiotics against S. aureus biofilms based on available experimental data.
| Compound | Metric | Value | Organism | Reference |
| This compound-22 | Log Reduction (CFU/mL) | 2.5 | S. aureus | [1] |
| Vancomycin | Log Reduction (CFU/mL) | 1.6 | S. aureus | [1] |
| This compound-22 | Minimum Inhibitory Concentration (MIC) | 8–32 µg/mL | Most Gram-positive bacteria | [1] |
| Vancomycin | Biofilm Eradication | Ineffective at concentrations tested | S. aureus | [1] |
| This compound-22 | Biofilm Eradication | Effective at 150 µg/mL | S. aureus | [1] |
| Rifampin & Fosfomycin | Biofilm Cure Rate (in vivo) | 83% | MRSA | [3] |
| Daptomycin & Rifampin | Biofilm Cure Rate (in vivo) | 67% | MRSA | [3] |
Mechanism of Action: A Novel Target in Bacterial Gene Regulation
This compound operates through a unique mechanism that targets the T-box regulatory system in Gram-positive bacteria, a system that is absent in humans.[1] This riboswitch-like element controls the expression of essential genes, including aminoacyl-tRNA synthetases, which are vital for bacterial survival.[1] By binding to a conserved structural element of the T-box, this compound prevents the necessary codon-anticodon interaction for tRNA binding, thereby halting gene transcription and leading to cell death.[1] This targeted approach is effective against both planktonic (free-floating) and biofilm-embedded bacteria and is believed to be less susceptible to the development of resistance.[1]
In contrast, standard antibiotics have different modes of action. Vancomycin inhibits cell wall synthesis, while gentamicin and rifampin interfere with protein and RNA synthesis, respectively. However, the protective extracellular matrix of biofilms often hinders the penetration and efficacy of these conventional drugs.
Experimental Protocols
The efficacy of this compound and other antibiotics against biofilms is commonly assessed using the Minimum Biofilm Eradication Concentration (MBEC™) assay. This high-throughput method allows for the formation of biofilms on pegs of a lid that fits into a standard 96-well microtiter plate.
MBEC™ Assay Protocol for S. aureus Biofilm Susceptibility
-
Bacterial Culture Preparation: An overnight culture of S. aureus is diluted to a concentration of 1 × 10^7 cells/mL in a suitable growth medium such as tryptic soy broth (TSB) supplemented with 10% human plasma.[1]
-
Biofilm Formation: The diluted bacterial culture is added to the wells of an MBEC™-HTP assay plate. The plate is incubated overnight at 37°C with shaking (125 rpm) to allow for biofilm formation on the pegs of the lid.[1]
-
Antibiotic Challenge: After 24 hours of growth, the lid with the biofilm-coated pegs is removed, rinsed with phosphate-buffered saline (PBS) to remove planktonic bacteria, and transferred to a new 96-well plate containing serial dilutions of the test compounds (e.g., this compound-22, vancomycin) in fresh TSB.[1]
-
Incubation: The treatment plate is incubated for 24 hours at 37°C.[1]
-
Biofilm Recovery and Viability Assessment:
-
The peg lid is removed from the treatment plate, rinsed again with PBS, and placed in a new 96-well plate containing fresh TSB.[1]
-
The biofilm is dislodged from the pegs into the recovery plate wells by sonication.[1]
-
The viability of the recovered biofilm bacteria is determined after 24 hours of incubation at 37°C by measuring the optical density (OD) at 625 nm.[1]
-
-
Data Analysis: The reduction in bacterial growth is calculated by comparing the OD of the treated wells to the untreated control wells. For more quantitative analysis, colony-forming unit (CFU) counts are performed by plating serial dilutions of the sonicated biofilm suspension.
Conclusion
This compound represents a significant advancement in the development of anti-biofilm therapeutics. Its novel mechanism of action, potent efficacy against S. aureus biofilms, and synergistic potential with existing antibiotics position it as a promising candidate for treating persistent and difficult-to-eradicate infections. While current data is primarily focused on Gram-positive bacteria, the superior performance of this compound compared to standard antibiotics like vancomycin underscores the potential of targeting unique bacterial regulatory pathways to overcome the challenge of biofilm-mediated antibiotic resistance. Further research into the broader spectrum of activity and in vivo efficacy of this compound is warranted.
References
Safety Operating Guide
Essential Safety and Logistics for Handling PKZ18
Disclaimer: No specific Safety Data Sheet (SDS) or handling guidelines for PKZ18 were found in the available resources. The following information is based on general best practices for handling novel antibiotic compounds in a laboratory setting. A thorough risk assessment should be conducted before handling any new chemical.[1][2][3]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
A risk assessment is crucial to determine the specific PPE required for handling this compound, considering the nature of the work and the potential hazards involved.[4] The following table summarizes the minimum recommended PPE for handling chemical compounds in a laboratory.[5][6]
| PPE Category | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant splash risk.[5][7] | To protect against splashes, aerosols, and flying particles. |
| Body Protection | A laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable gown or coverall may be necessary.[6][8] | To protect skin and personal clothing from contamination. |
| Hand Protection | Disposable nitrile gloves are generally suitable for incidental contact. For prolonged contact or when handling concentrated solutions, double-gloving or using gloves with higher chemical resistance is recommended.[5][7] | To prevent skin contact with the chemical. |
| Respiratory Protection | A respirator (e.g., N95 or higher) may be required if there is a risk of inhaling airborne particles or aerosols, especially when handling powders or performing procedures that generate dust.[6] | To prevent inhalation of the chemical. |
| Foot Protection | Closed-toe shoes are mandatory in a laboratory setting to protect against spills and dropped objects.[6] | To prevent foot injuries. |
II. Operational Plan: A Step-by-Step Guide
The following workflow outlines the key steps for safely handling this compound from receipt to disposal.
Experimental Protocol: General Handling Procedure
-
Risk Assessment: Before any new experiment, conduct a thorough risk assessment to identify potential hazards and establish appropriate control measures.[1][2][3]
-
Don PPE: Put on all required personal protective equipment as identified in the risk assessment.
-
Preparation: If working with a powdered form, weigh the necessary amount in a chemical fume hood or other ventilated enclosure to minimize inhalation risk. Prepare solutions in a well-ventilated area.
-
Experimental Use: Conduct all experimental procedures involving this compound within a designated area.
-
Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate disinfectant or cleaning agent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination and dispose of it in the appropriate waste stream.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[9]
III. Disposal Plan
As an antibiotic, this compound waste must be managed as hazardous chemical waste to prevent environmental contamination and the development of antibiotic resistance.[10][11]
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated solid waste (e.g., gloves, pipette tips, paper towels) should be collected in a designated, labeled hazardous waste container. |
| Liquid Waste | Unused stock solutions and contaminated liquid media should be collected in a clearly labeled, leak-proof hazardous waste container.[10] Do not pour antibiotic waste down the drain.[12] |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.[9] |
All waste must be disposed of in accordance with institutional and local regulations for hazardous chemical waste.
Logical Relationship for Waste Disposal
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 4. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. uah.edu [uah.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. cdc.gov [cdc.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. brinemining.ntua.gr [brinemining.ntua.gr]
- 12. su.se [su.se]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
